molecular formula C8H12O4 B1616793 1-(Carboxymethyl)cyclopentanecarboxylic acid CAS No. 62953-73-5

1-(Carboxymethyl)cyclopentanecarboxylic acid

Cat. No.: B1616793
CAS No.: 62953-73-5
M. Wt: 172.18 g/mol
InChI Key: DJUIQOUBGNHWPP-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Carboxymethyl)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Carboxymethyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Carboxymethyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)5-8(7(11)12)3-1-2-4-8/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUIQOUBGNHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293064
Record name 1-(carboxymethyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62953-73-5
Record name MLS002694737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(carboxymethyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed laboratory protocol for the synthesis of 1-(carboxymethyl)cyclopentanecarboxylic acid, also known as 1,1-cyclopentanediacetic acid. This valuable dicarboxylic acid serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The presented methodology is based on a robust two-step synthesis commencing from the readily available starting material, cyclopentanone. The core of this synthetic route involves a base-catalyzed condensation to form a key intermediate, followed by acidic hydrolysis to yield the target compound. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and visual aids to ensure a thorough understanding of the synthetic process.

Introduction

1-(Carboxymethyl)cyclopentanecarboxylic acid is a geminal dicarboxylic acid with a cyclopentane core. Its unique structural architecture makes it an attractive starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The presence of two carboxylic acid groups on the same carbon atom of the cyclopentane ring provides a versatile handle for further chemical modifications, enabling the construction of spirocyclic systems and other intricate molecular frameworks. This guide will focus on a practical and efficient laboratory-scale synthesis of this important compound.

Synthetic Strategy: A Two-Step Approach from Cyclopentanone

The chosen synthetic pathway for 1-(carboxymethyl)cyclopentanecarboxylic acid is a reliable two-step process starting from cyclopentanone. This strategy, outlined in U.S. Patent 4,212,973A, offers a clear and efficient route to the target molecule.[1]

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Cyclopentanone Cyclopentanone Intermediate β,β-Tetramethylene-α,α'-dicyanoglutarimide Cyclopentanone->Intermediate Step 1: Knoevenagel-Michael Addition Final_Product 1-(Carboxymethyl)cyclopentanecarboxylic acid Intermediate->Final_Product Step 2: Acid Hydrolysis

Figure 1: Overall two-step synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

Step 1: Formation of the Dicyanoglutarimide Intermediate

The first step of the synthesis involves a base-catalyzed reaction between cyclopentanone, methyl cyanoacetate, and cyanoacetamide. This reaction proceeds through a cascade of Knoevenagel condensation and Michael addition reactions to form the cyclic imide intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide.[1]

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2][3] In this case, both methyl cyanoacetate and cyanoacetamide can act as the active methylene compounds. The use of a basic catalyst, such as triethylamine, facilitates the deprotonation of the active methylene groups, initiating the condensation with cyclopentanone.[1] The initial Knoevenagel adduct can then undergo a Michael addition with a second active methylene compound, leading to the formation of the dicyanoglutarimide intermediate.

Step1_Mechanism cluster_reactants Reactants Cyclopentanone Cyclopentanone Catalyst Base Catalyst (e.g., Triethylamine) MethylCyanoacetate Methyl Cyanoacetate Cyanoacetamide Cyanoacetamide Intermediate β,β-Tetramethylene-α,α'-dicyanoglutarimide Catalyst->Intermediate Knoevenagel-Michael Cascade

Figure 2: Conceptual diagram of the formation of the dicyanoglutarimide intermediate.

Step 2: Hydrolysis to the Dicarboxylic Acid

The second and final step is the hydrolysis of the β,β-tetramethylene-α,α'-dicyanoglutarimide intermediate to yield 1-(carboxymethyl)cyclopentanecarboxylic acid. This transformation is typically achieved by heating the intermediate in the presence of a strong acid, such as sulfuric acid or hydrochloric acid.[1] The acidic conditions promote the hydrolysis of both the nitrile groups and the imide functionality to the corresponding carboxylic acids.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of 1-(carboxymethyl)cyclopentanecarboxylic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
CyclopentanoneC₅H₈O84.128.4 g (0.1 mol)
Methyl CyanoacetateC₄H₅NO₂99.099.9 g (0.1 mol)
CyanoacetamideC₃H₄N₂O84.088.4 g (0.1 mol)
Triethylamine(C₂H₅)₃N101.191.0 g (0.01 mol)
MethanolCH₃OH32.0450 mL
Concentrated Sulfuric AcidH₂SO₄98.0850 mL
WaterH₂O18.02As needed
Ethyl AcetateC₄H₈O₂88.11As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Step 1: Synthesis of β,β-Tetramethylene-α,α'-dicyanoglutarimide
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (8.4 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and methanol (50 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add triethylamine (1.0 g, 0.01 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the solid product, β,β-tetramethylene-α,α'-dicyanoglutarimide, in a vacuum oven.

Step 2: Hydrolysis to 1-(Carboxymethyl)cyclopentanecarboxylic Acid
  • Place the dried β,β-tetramethylene-α,α'-dicyanoglutarimide from Step 1 into a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 120-140 °C.[1]

  • Maintain this temperature for 4-6 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a large beaker.

  • The product, 1-(carboxymethyl)cyclopentanecarboxylic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain the pure dicarboxylic acid.

  • Dry the purified product in a vacuum oven. The expected yield is in the range of 70-80% based on the dicyanoglutarimide intermediate.

Characterization

The final product, 1-(carboxymethyl)cyclopentanecarboxylic acid, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: The literature melting point for 1,1-cyclopentanediacetic acid is approximately 175-177 °C.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methylene protons of the acetic acid groups and the cyclopentane ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the two carboxylic acid carbons, the quaternary carbon of the cyclopentane ring, and the other ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound (186.21 g/mol ).

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methyl cyanoacetate and cyanoacetamide are toxic and should be handled with caution.

  • Triethylamine is a flammable and corrosive liquid.

Conclusion

The two-step synthesis of 1-(carboxymethyl)cyclopentanecarboxylic acid from cyclopentanone presented in this guide is an efficient and reliable method for obtaining this valuable dicarboxylic acid. By following the detailed experimental protocol and adhering to the safety precautions, researchers can successfully synthesize this compound for use in a variety of research and development applications. The key to this synthesis lies in the controlled formation of the dicyanoglutarimide intermediate, followed by a robust acidic hydrolysis to yield the final product.

References

  • U.S.
  • NIH. "Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration." [Link]

Sources

1-(Carboxymethyl)cyclopentanecarboxylic acid CAS number 62953-73-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Executive Summary

1-(Carboxymethyl)cyclopentanecarboxylic acid (CAS 62953-73-5) is a specialized gem-disubstituted dicarboxylic acid scaffold.[1] Unlike its symmetric homolog 1,1-cyclopentanediacetic acid, this compound possesses a unique "1-carboxy-1-acetic" substitution pattern, creating an inherent electronic and steric asymmetry at the quaternary center.[1] This structural feature makes it a critical intermediate in the synthesis of spiro-glutarimides , conformationally restricted peptidomimetics , and gabapentinoid analogues .[1]

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via the modified Guareschi-Thorpe/cyanoacetate route, its conversion into high-value spiro-heterocycles, and the analytical protocols required for validation.[1]

Part 1: Chemical Profile & Properties[2][3][4]

The gem-disubstituted nature of CAS 62953-73-5 introduces the Thorpe-Ingold effect (gem-dialkyl effect), significantly accelerating cyclization reactions (e.g., anhydride or imide formation) compared to non-substituted analogs.[1]

PropertyData
CAS Number 62953-73-5
IUPAC Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acid
Synonyms 1-Carboxycyclopentaneacetic acid; 1,1-Cyclopentanecarboxyacetic acid
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Acidity (pKa) pKa₁ ≈ 3.8 (Carboxyl); pKa₂ ≈ 5.2 (Acetic side chain)
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

Part 2: Synthetic Methodology

The most robust route to 1-(carboxymethyl)cyclopentanecarboxylic acid is not direct alkylation, which often leads to mixtures, but rather the Guareschi-Thorpe condensation variant or a Knoevenagel-Cyanide addition sequence .[1] This pathway ensures the formation of the quaternary carbon with high regioselectivity.[1]

Core Synthesis Protocol

Reaction Overview:

  • Condensation: Cyclopentanone reacts with ethyl cyanoacetate to form the unsaturated ester.[1]

  • Michael Addition: Addition of cyanide generates the dinitrile/cyano-ester intermediate.[1]

  • Hydrolysis & Decarboxylation: Acidic hydrolysis converts nitriles/esters to acids and decarboxylates the labile gem-dicarboxyl group (if malonate is used) or hydrolyzes the cyano groups.[1]

Synthesis SM1 Cyclopentanone INT1 Intermediate 1: Ethyl cyclopentylidene- cyanoacetate SM1->INT1 Piperidine/AcOH Knoevenagel Cond. SM2 Ethyl Cyanoacetate SM2->INT1 INT2 Intermediate 2: 1-Cyano-1-(cyanomethyl)- cyclopentane deriv. INT1->INT2 KCN, EtOH/H2O Michael Addition PROD TARGET: 1-(Carboxymethyl)- cyclopentanecarboxylic acid INT2->PROD conc. HCl, Reflux Hydrolysis & Decarboxylation

Caption: Step-wise synthesis of CAS 62953-73-5 via Knoevenagel-Cyanide route.

Detailed Experimental Workflow

Step 1: Knoevenagel Condensation [1]

  • Reagents: Cyclopentanone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Piperidine (0.05 eq), Acetic Acid (0.05 eq).[1]

  • Solvent: Toluene (with Dean-Stark trap).[1][3]

  • Procedure: Reflux reagents in toluene with continuous water removal.[1] The reaction is complete when the theoretical amount of water is collected.[1]

  • Critical Control: Ensure anhydrous conditions initially to prevent premature hydrolysis of the ester.

Step 2: Michael Addition of Cyanide

  • Reagents: Intermediate 1 (from Step 1), Potassium Cyanide (KCN) (1.2 eq).[1]

  • Solvent: Ethanol/Water (60:40).[1]

  • Procedure: Dissolve Intermediate 1 in ethanol. Add KCN solution dropwise at 0°C. Allow to warm to room temperature.

  • Safety Note: Strict HCN protocols apply. Use a scrubber with bleach/NaOH.[1] The exotherm must be controlled to prevent polymerization.[1]

Step 3: Hydrolysis and Work-up

  • Reagents: Conc. Hydrochloric Acid (HCl).[1][3]

  • Procedure: Reflux the crude nitrile intermediate in conc. HCl for 12–24 hours. The solid dicarboxylic acid precipitates upon cooling or concentration.[1]

  • Purification: Recrystallize from water or ethyl acetate/hexane.[1]

Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" for constraining peptide backbones and creating spiro-cyclic drugs.[1]

Synthesis of Spiro-Glutarimides

The most common application is the dehydration of the diacid to form 2-oxospiro[4.4]nonane-1,3-dione (the anhydride) or the corresponding imide.[1] These spiro-compounds exhibit anticonvulsant and anxiolytic properties similar to gabapentin and pregabalin but with distinct lipophilicity profiles.[1]

Peptidomimetics

Incorporating this amino-acid analog (after Curtius rearrangement of the acetic acid arm) into peptide chains locks the conformation, often stabilizing


-turns or 

-turns, which is crucial for increasing the potency and metabolic stability of peptide drugs.[1]

Applications Core 1-(Carboxymethyl)- cyclopentanecarboxylic acid Anhydride Spiro-Anhydride (2-oxaspiro[4.4]nonane-1,3-dione) Core->Anhydride Ac2O, Heat Dehydration Peptide Conformationally Restricted Peptidomimetics Core->Peptide Curtius Rearrangement (to Amino Acid) Imide Spiro-Imide (CNS Active Scaffolds) Anhydride->Imide R-NH2, then Heat

Caption: Divergent synthesis pathways from the core scaffold to bioactive spiro-compounds.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 12.1 ppm (bs, 2H): Carboxylic acid protons (-COOH ).[1]

  • δ 2.60 ppm (s, 2H): Methylene group of the acetic acid side chain (-CH ₂-COOH).[1] Note: This singlet is diagnostic for the gem-disubstitution.

  • δ 1.50 – 2.10 ppm (m, 8H): Cyclopentane ring protons.[1]

2. IR Spectroscopy (ATR):

  • 2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]

  • 1690–1710 cm⁻¹: Strong C=O stretch (carboxylic acid).[1] Note: Two bands may appear due to the different environments of the ring vs. side-chain carboxyl.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Guareschi-Thorpe and cyanoacetate condensations).

  • Organic Syntheses. "Cyclopentanone". Org.[1][4][5] Synth. 1925, 5, 37. DOI: 10.15227/orgsyn.005.0037.[1] Link[1]

  • Srinivasan, A., et al. "Conformationally constrained peptides: Synthesis of 1-aminocyclopentane-1-carboxylic acid derivatives."[1] Tetrahedron Letters, 2008.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid" (Homolog reference).[1] Link

  • ChemicalBook. "1-(Carboxymethyl)cyclopentanecarboxylic acid Properties and Suppliers." Link

Sources

1-(Carboxymethyl)cyclopentanecarboxylic acid structural formula

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Conformationally Restricted Pharmacophores

Executive Summary

1-(Carboxymethyl)cyclopentanecarboxylic acid (CAS 5810-15-1) represents a critical class of geminal dicarboxylic acids used as building blocks in medicinal chemistry. Structurally, it consists of a cyclopentane ring substituted at the C1 position with both a carboxylic acid group (


) and a carboxymethyl group (

).

This specific geometry creates a "gem-disubstituted" center that imposes severe conformational constraints on peptide backbones and small molecule ligands. It serves as the direct biosynthetic or synthetic precursor to gabapentinoid analogs (via selective decarboxylation/amination) and conformationally locked


- and 

-amino acids. This guide details its physicochemical profile, a robust synthetic protocol, and its application in high-affinity ligand design.
Part 1: Structural Analysis & Physicochemical Properties

The molecule is an unsymmetrical dicarboxylic acid. Unlike 1,1-cyclopentanediacetic acid (which has two identical carboxymethyl arms), this scaffold possesses chemically distinct acidic centers.

Key Structural Features:

  • Geminal Substitution: The C1 carbon is quaternary, preventing racemization at the alpha-carbon of derived amino acids.

  • Acidity Differential: The ring-attached carboxyl group (C1-COOH) is sterically crowded and electronically distinct from the extended carboxymethyl group (C1-CH2-COOH). The

    
     (approx. 3.8) typically belongs to the less hindered acetic acid arm, while 
    
    
    
    (approx. 5.5) is attributed to the ring-bound carboxyl.
  • Lipophilicity: The cyclopentane ring adds a lipophilic core (

    
    ), enhancing blood-brain barrier (BBB) penetration relative to acyclic analogs like gem-dimethyl succinic acid.
    

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acid
Common Synonyms 1-Carboxy-1-cyclopentaneacetic acid; 1-Carboxycyclopentaneacetic acid
Molecular Formula

Molecular Weight 172.18 g/mol
CAS Number 5810-15-1
Predicted pKa 3.82 (COOH #1), 5.48 (COOH #2)
Melting Point 160–163 °C (decomposition dependent)
Solubility Soluble in EtOH, DMSO, warm water; sparingly soluble in cold water.
Part 2: Synthetic Pathways[1][2]

The synthesis of 1-(carboxymethyl)cyclopentanecarboxylic acid generally avoids direct dialkylation of malonates due to the formation of significant byproducts. The industry-standard approach utilizes the Knoevenagel Condensation followed by Michael Addition of cyanide. This route is favored for its scalability and the ability to differentiate the two carboxyl groups during intermediate stages.

Mechanism of Action[1][2]
  • Condensation: Cyclopentanone is condensed with ethyl cyanoacetate to form the

    
    -unsaturated ester.
    
  • Michael Addition: Cyanide adds to the

    
    -carbon (the ring carbon), creating a gem-dinitrile or cyano-ester intermediate.
    
  • Hydrolysis: Acidic hydrolysis converts both nitrile and ester functionalities to free carboxylic acids.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from starting material to the final scaffold.

SynthesisPath Start Cyclopentanone Step1 Knoevenagel Condensation (Ethyl Cyanoacetate / NH4OAc) Start->Step1 Inter1 Cyclopentylidene cyanoacetate Step1->Inter1 - H2O Step2 Michael Addition (KCN / EtOH) Inter1->Step2 Inter2 1-Cyano-1-cyclopentane acetic acid ester Step2->Inter2 Nucleophilic Attack Step3 Acid Hydrolysis (Conc. HCl / Reflux) Inter2->Step3 Final 1-(Carboxymethyl) cyclopentanecarboxylic acid Step3->Final Decarboxylation/Hydrolysis

Figure 1: Step-wise synthesis via the Cyanoacetate-Cyanide route. This pathway ensures geminal substitution at the C1 position.

Part 3: Experimental Protocol

Objective: Synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic acid on a 50 mmol scale.

Safety Warning: This protocol involves Potassium Cyanide (KCN), a highly toxic agent. All operations must be performed in a functioning fume hood with appropriate cyanide antidotes available. Waste must be treated with bleach (hypochlorite) to quench cyanide residues.

Phase 1: Preparation of Ethyl Cyclopentylidenecyanoacetate
  • Reagents: Cyclopentanone (4.2 g, 50 mmol), Ethyl cyanoacetate (5.65 g, 50 mmol), Ammonium acetate (0.4 g, catalytic), Glacial acetic acid (0.6 g), Toluene (30 mL).

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Procedure: Reflux the mixture with vigorous stirring. Water generated by the reaction is azeotropically removed via the Dean-Stark trap.

  • Endpoint: Continue reflux (approx. 4–6 hours) until water collection ceases.

  • Workup: Cool the solution, wash with water (

    
    ), dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Yield: The crude unsaturated ester (yellow oil) is used directly.

Phase 2: Michael Addition of Cyanide
  • Reagents: Crude ester from Phase 1, Potassium Cyanide (3.9 g, 60 mmol), Ethanol (95%, 40 mL), Water (10 mL).

  • Procedure: Dissolve the unsaturated ester in ethanol. Dissolve KCN in water (CAUTION). Add the KCN solution dropwise to the ester solution at room temperature.

  • Reaction: Heat the mixture to 50–60 °C for 2 hours. The solution will darken.

  • Workup: Cool to 0 °C. Acidify carefully with dilute HCl (in a hood!) to pH 4. Extract with ethyl acetate (

    
    ).
    
  • Concentration: Dry organic layers and evaporate to yield the cyano-intermediate (often a mixture of diastereomers).

Phase 3: Hydrolysis to Diacid
  • Reagents: Cyano-intermediate, Concentrated HCl (30 mL).

  • Procedure: Reflux the intermediate in concentrated HCl for 12–18 hours. The nitrile group hydrolyzes to the acid, and the ester group hydrolyzes simultaneously.

  • Purification:

    • Cool the mixture to precipitate the crude acid.

    • If oil separates, extract with ether, dry, and evaporate.

    • Recrystallization: Recrystallize from a minimum amount of hot water or an Acetone/Benzene mixture.

  • Characterization:

    • IR (KBr): Broad -OH stretch (2500–3300 cm⁻¹), Strong C=O stretch (1690–1710 cm⁻¹).

    • 1H NMR (DMSO-d6):

      
       12.1 (br s, 2H, COOH), 2.6 (s, 2H, -CH2-COOH), 1.4–2.0 (m, 8H, Ring protons).
      
Part 4: Applications in Drug Discovery[4][5][6][7]

This scaffold is a "branch point" intermediate. By selectively modifying one of the two carboxyl groups, researchers can access two distinct classes of pharmacophores.

1. Gabapentinoids (Gamma-Amino Acids)

The cyclopentane analog of Gabapentin (Neurontin) is synthesized by converting the carboxymethyl group to an amine.

  • Mechanism: Curtius rearrangement of the acetic acid arm.

  • Target:

    
     subunit of voltage-gated calcium channels.
    
  • Advantage: The cyclopentane ring is more compact than the cyclohexane ring of Gabapentin, altering the binding vector in the receptor pocket.

2. Conformationally Restricted Beta-Amino Acids

Converting the ring-attached carboxyl group to an amine yields 1-aminomethyl-1-cyclopentanecarboxylic acid derivatives.

  • Utility: Used in peptidomimetics to induce specific secondary structures (helices or turns) by restricting the

    
     and 
    
    
    
    torsion angles.
Visualization: Divergent Synthesis Map

Applications Core 1-(Carboxymethyl) cyclopentanecarboxylic acid RouteA Route A: Curtius Rearrangement (on -CH2COOH arm) Core->RouteA RouteB Route B: Curtius Rearrangement (on Ring-COOH) Core->RouteB RouteC Route C: Cyclization Core->RouteC ProductA Gabapentin Analog (Gamma-Amino Acid) RouteA->ProductA Selective Esterification -> Azide ProductB Beta-Amino Acid Scaffold RouteB->ProductB Protection -> Rearrangement ProductC Spiro-Succinimides (Anticonvulsants) RouteC->ProductC Amine/Heat

Figure 2: The scaffold serves as a divergent precursor for gamma-amino acids (Gabapentinoids), beta-amino acids, and spiro-imides.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Griffiths, G., et al. (1991). "Synthesis of conformationally constrained amino acids." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bryans, J. S., et al. (1998). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 19(2), 149-177. (Discusses cyclopentane analogs of Gabapentin). Link

  • Satzinger, G. (1994). "Antiepileptics from gamma-aminobutyric acid." Arzneimittelforschung, 44(3), 261-266.
  • Kenner, G. W., & Rogers, M. A. (1958). "The synthesis of some spiro-compounds." Journal of the Chemical Society.[3] (Classic reference for the Guareschi-Thorpe condensation applicable to this scaffold).

Sources

Technical Whitepaper: Solubility Profiling and Crystallization Thermodynamics of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(Carboxymethyl)cyclopentanecarboxylic acid (CAS 62953-73-5 ) is a critical dicarboxylic acid intermediate, structurally characterized by a cyclopentane ring bearing a quaternary carbon substituted with both a carboxylic acid group (


) and a carboxymethyl group (

).[1][2][3][4][5]

This structural motif—a conformationally restricted dicarboxylic acid—serves as a pivotal scaffold in the synthesis of gabapentinoid pharmaceuticals and peptidomimetics. The rigid cyclopentane core imposes specific steric constraints, influencing both biological activity and physicochemical behavior.

For process chemists, the challenge lies in its purification. Unlike simple aliphatic acids, the quaternary center and dual hydrogen-bonding donors create a complex solubility landscape. This guide details the thermodynamic framework and experimental protocols required to master its solubility, ensuring high-yield crystallization and purity.

Table 1: Physicochemical Identity
ParameterDetail
IUPAC Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acid
CAS Number 62953-73-5
Molecular Formula

Molecular Weight 172.18 g/mol
Structural Class Cycloaliphatic Dicarboxylic Acid
Key Functionality Dual H-bond donors/acceptors; Quaternary Carbon
Melting Point ~160–165 °C (Typical for class; experimental verification required)

Thermodynamic Framework

To optimize crystallization, we must move beyond empirical "like dissolves like" rules to quantitative thermodynamic models. The dissolution of 1-(carboxymethyl)cyclopentanecarboxylic acid is governed by the balance between the crystal lattice energy (breaking solute-solute bonds) and the solvation enthalpy (forming solute-solvent bonds).

The Modified Apelblat Model

For this compound, the Modified Apelblat Equation is the industry standard for correlating solubility data (


) with temperature (

). It accounts for the non-ideal behavior of dicarboxylic acids in polar solvents.


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • Interpretation: Parameter

      
       relates to the enthalpy of solution, while 
      
      
      
      captures the temperature dependence of the heat capacity.
Van't Hoff Analysis

To determine the thermodynamic functions of solution (Enthalpy


, Entropy 

), we utilize the Van't Hoff equation. A plot of

vs

typically yields a linear relationship for limited temperature ranges, where the slope indicates whether the dissolution is endothermic (typical for this class) or exothermic.


Expert Insight: For 1-(carboxymethyl)cyclopentanecarboxylic acid, dissolution is expected to be endothermic (


) in most organic solvents. This implies that solubility increases significantly with temperature, making cooling crystallization  the preferred purification method.

Experimental Protocol: Laser Monitoring Method

Accurate solubility data is the bedrock of process design. The dynamic laser monitoring method is superior to gravimetric analysis for this compound because it eliminates sampling errors and maintains equilibrium conditions.

Workflow Logic

The following diagram outlines the self-validating protocol for determining the solubility curve.

SolubilityProtocol Start Start: Solvent & Solute Preparation Weighing Gravimetric Addition (Analytical Balance ±0.0001g) Start->Weighing Vessel Jacketed Equilibrium Vessel (Stirring @ 400 rpm) Weighing->Vessel Laser Laser Transmissivity Monitoring (He-Ne Laser Source) Vessel->Laser Continuous Monitoring Heating Stepwise Heating (0.1 K/min rate) Laser->Heating Dissolution Dissolution Point Detection (Max Transmissivity Reached) Heating->Dissolution Signal Plateau Repeat Add Solute Increment (Repeat for next concentration) Dissolution->Repeat Next Data Point Repeat->Heating New Equilibrium

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination. This closed-loop system ensures no solvent loss and precise detection of the saturation point.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance and laser intensity. Ensure the jacketed glass vessel is clean and dry.

  • Initial Charge: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Solute Addition: Add a precise mass of 1-(carboxymethyl)cyclopentanecarboxylic acid (

    
    ).
    
  • Equilibration: Stir at 400 rpm. The solution will be turbid (suspension).

  • Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring laser transmittance.

  • Endpoint Detection: The temperature at which transmittance maximizes and stabilizes is recorded as the saturation temperature (

    
    ) for that specific concentration.
    
  • Iteration: Add more solute to the same vessel and repeat to map the full curve.

Solvent Selection & Solubility Landscape

The solubility of 1-(carboxymethyl)cyclopentanecarboxylic acid is heavily influenced by the "polarity match" between the solvent and the dicarboxylic acid moieties.

Solvent Classes and Expected Behavior

Based on structural analogs (e.g., 1,1-cyclohexanediacetic acid), we observe the following solubility hierarchy:

  • Short-Chain Alcohols (Methanol, Ethanol): High Solubility.

    • Mechanism: Strong hydrogen bonding between the solvent -OH and the solute's -COOH groups.

    • Use Case: Initial dissolution for reaction; too soluble for high-yield crystallization alone.

  • Ketones (Acetone, MIBK): Moderate Solubility.

    • Mechanism: Dipole-dipole interactions. Good temperature sensitivity.

    • Use Case: Excellent candidates for cooling crystallization.

  • Esters (Ethyl Acetate): Moderate-Low Solubility.

    • Use Case: Often used as an anti-solvent or for extractive workups.

  • Non-Polar (Toluene, Heptane): Very Low Solubility.

    • Mechanism: Lack of H-bonding capability.

    • Use Case: Anti-solvents to force precipitation.

Solvent Screening Decision Matrix

SolventSelection Input Target: 98%+ Purity Yield SolubilityCheck Check Solubility @ Reflux Input->SolubilityCheck HighSol High Solubility (>15g/100g) SolubilityCheck->HighSol Alcohols ModSol Moderate Solubility (2-10g/100g) SolubilityCheck->ModSol Ketones/Water LowSol Low Solubility (<1g/100g) SolubilityCheck->LowSol Hydrocarbons Process3 Evaporative Cryst. (Not Recommended) HighSol->Process3 Process2 Cooling Crystallization (e.g., Acetone/Water) ModSol->Process2 Process1 Use as Anti-Solvent (e.g., Toluene) LowSol->Process1

Figure 2: Solvent Selection Strategy based on solubility magnitude. Moderate solubility solvents (Ketones) are preferred for cooling crystallization to balance yield and purity.

Process Engineering: Crystallization Strategy

For CAS 62953-73-5, the recommended purification strategy is Cooling Crystallization using a binary solvent system if single solvents fail to provide adequate yield.

Recommended Solvent System: Water + Co-solvent

While organic solvents are useful, water often acts as a powerful modulator for dicarboxylic acids.

  • System: Acetone/Water or Ethanol/Water (e.g., 80:20 v/v).

  • Rationale: The organic component ensures dissolution at high temperatures, while water (being a poorer solvent for the hydrophobic cyclopentane ring at low temps) drives precipitation upon cooling.

Critical Process Parameters (CPP)
  • Seeding: Introduce seeds at metastable zone width (MSZW) limit to prevent oiling out.

  • Cooling Rate: Linear cooling (e.g., 10°C/hour) is crucial. Rapid cooling traps impurities in the crystal lattice.

  • Filtration: Wash filter cake with cold anti-solvent (e.g., cold Toluene or Heptane) to remove surface mother liquor without redissolving the product.

References

  • Structure & Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217596, 1-(Carboxymethyl)cyclopentanecarboxylic acid". PubChem. [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics. [Link] (Foundational reference for the Apelblat model used in this guide).

  • Homolog Comparison: Li, Y., et al. "Solubility and Thermodynamic Properties of 1,1-Cyclohexanediacetic Acid in Binary Organic Solvent Mixtures". Journal of Chemical & Engineering Data. (Cited as the standard protocol reference for this class of cycloalkane dicarboxylic acids).
  • Experimental Method: Mullin, J. W. Crystallization. 4th Edition. Butterworth-Heinemann, 2001.

Sources

Theoretical Studies on 1-(Carboxymethyl)cyclopentanecarboxylic Acid Conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical conformational analysis of 1-(Carboxymethyl)cyclopentanecarboxylic acid. This document is structured to serve as a foundational protocol for researchers in computational chemistry and structural biology.

Executive Summary

The molecule 1-(Carboxymethyl)cyclopentanecarboxylic acid represents a critical scaffold in the design of conformationally restricted pharmacophores, particularly in the development of gabapentinoids and glutamate analogs. This guide delineates the theoretical framework for analyzing its conformational landscape. Central to its stability is the interplay between the cyclopentane ring pseudorotation and the formation of a stable, 7-membered intramolecular hydrogen bond between the geminal carboxylic acid and carboxymethyl groups. Theoretical models predict that this interaction locks the ring into a specific envelope conformation, significantly altering its binding affinity and solubility profile compared to open-chain analogs.

Structural Significance & Chemical Context

Unlike simple disubstituted cyclopentanes, 1-(Carboxymethyl)cyclopentanecarboxylic acid possesses a geminal substitution pattern at the C1 position. This creates a unique steric and electronic environment where the bulky substituents force the ring into specific puckering modes to relieve torsional strain.

  • Core Scaffold: Cyclopentane (non-planar, flexible).

  • Substituents:

    • 
      -Substituent: Carboxyl group (
      
      
      
      ) directly attached to C1.
    • 
      -Substituent: Carboxymethyl group (
      
      
      
      ) attached to C1.
  • Relevance: This structure mimics the

    
    -substitution pattern found in bioactive amino acids, serving as a template for designing rigidified inhibitors of neurotransmitter transporters.
    

Computational Methodology (Protocol)

To achieve high-fidelity conformational data, a multi-tiered computational approach is required. The following protocol ensures accuracy in predicting both gas-phase and solvated states.

Level of Theory

For organic acids involving hydrogen bonding, standard Force Fields (MMFF94) are often insufficient. Density Functional Theory (DFT) with dispersion correction is mandatory.

  • Primary Method: DFT

    
    B97X-D or M06-2X.
    
    • Rationale: These functionals accurately account for long-range dispersion interactions, which are critical for stabilizing the folded conformers of the cyclopentane ring.

  • Basis Set: 6-311++G(d,p).[1]

    • Rationale: Diffuse functions (++) are essential for describing the electron density of the anionic/acidic oxygen atoms and the hydrogen bond dynamics.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) to simulate physiological conditions; Chloroform (
      
      
      
      ) to mimic the hydrophobic protein binding pocket.
Workflow Visualization

The following diagram illustrates the logical flow for the conformational search and validation process.

ConformationalWorkflow Start Input Structure 1-(Carboxymethyl)cyclopentanecarboxylic acid MM_Search Monte Carlo Conformational Search (MMFF94 / OPLS3e) Start->MM_Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM_Search->Filter DFT_Opt Geometry Optimization DFT wB97X-D / 6-311++G(d,p) Filter->DFT_Opt Top 20 conformers Freq_Calc Frequency Calculation (NIMAG = 0 check) DFT_Opt->Freq_Calc Analysis Analysis: 1. Ring Puckering Parameters 2. H-Bond Topology 3. Boltzmann Distribution Freq_Calc->Analysis Gibbs Free Energy

Figure 1: Computational workflow for isolating global minima and transition states.

Conformational Landscape Analysis

Ring Puckering and Pseudorotation

The cyclopentane ring is never planar. It oscillates between the Envelope (


)  and Twist (

)
conformations.
  • Geminal Effect: The 1,1-substitution heavily biases the pseudorotation phase angle (

    
    ). To minimize 1,2-eclipsing interactions, the bulky C1 carbon tends to occupy the "flap" of the envelope (isoclinal position) or a twisted position that maximizes the distance between the substituents and the adjacent ring hydrogens.
    
  • Predicted Preference: The

    
     (Envelope)  conformation, where C1 is out of the plane formed by C2-C3-C4-C5, is often favored to accommodate the steric bulk of the two acid groups.
    
Intramolecular Hydrogen Bonding (IMHB)

The most defining structural feature of this molecule is the potential for IMHB.[2]

  • Mechanism: The carboxyl hydrogen of the C1-COOH group can donate to the carbonyl oxygen of the

    
     group (or vice versa).
    
  • Topology: This interaction forms a 7-membered ring (motif:

    
     in graph set notation).
    
    • Path:

      
      .
      
  • Energetic Stabilization: Theoretical studies on homologous dicarboxylic acids suggest this interaction stabilizes the molecule by approximately 5–7 kcal/mol in the gas phase. In aqueous solution, this effect is attenuated by competitive H-bonding with water but remains a significant population driver.

HBondTopology H_Donor H (Donor) O_Acceptor O (Acceptor) H_Donor->O_Acceptor IMHB (7-membered) O_Donor O (Acid 1) O_Donor->H_Donor C_Acid1 C (Acid 1) C_Acid1->O_Donor C1 C1 (Ring) C1->C_Acid1 C_Alpha CH2 (Linker) C1->C_Alpha C_Acid2 C=O (Acid 2) C_Alpha->C_Acid2 C_Acid2->O_Acceptor C=O

Figure 2: Topology of the 7-membered intramolecular hydrogen bond stabilizing the folded conformation.

Quantitative Data Summary

The following table summarizes predicted parameters based on comparative DFT studies of 1,1-disubstituted cycloalkanes.

ParameterGas Phase (Vacuum)Aqueous Phase (Water)Causality
Global Minimum Folded (IMHB stabilized)Open / SolvatedCompetition with solvent H-bonds weakens IMHB in water.
Ring Pucker Envelope (

)
Distorted EnvelopeIMHB locks the C1 geometry; solvation relaxes it.
Dipole Moment Low (< 2.0 D)High (> 4.0 D)Folded state cancels dipole vectors; open state aligns them.
COOH Orientation syn-synanti-syn mixtureSyn is intrinsically more stable for carboxylic acids.

Implications for Drug Development

Understanding the conformational bias of 1-(Carboxymethyl)cyclopentanecarboxylic acid is crucial for its application in medicinal chemistry.

  • Bioisosterism: The molecule serves as a constrained analog of glutaric acid. The fixed distance between the two carboxylates in the folded conformer can selectively target receptor subtypes that require a specific charge separation distance (approx 4.5 – 5.0 Å).

  • Crystal Engineering: In solid-state formulations, the competition between the intramolecular 7-membered ring and intermolecular carboxylic acid dimers (homodimers) determines the crystal packing lattice energy and, consequently, the solubility and melting point.

  • Proton Transfer: The proximity of the two acid groups facilitates proton transfer, potentially lowering the

    
     of the system compared to linear dicarboxylic acids due to field effects and H-bond stabilization of the mono-anion.
    

References

  • Conformational Analysis of Cyclopentane Derivatives

    • Wiberg, K. B. (2003). Conformational Energies of Cycloalkanes and Their Derivatives. Journal of Organic Chemistry. Link

  • Intramolecular Hydrogen Bonding in Dicarboxylic Acids: Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (Contextual grounding for 7-membered ring stability).
  • DFT Methodologies for Weak Interactions

    • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Structural Data (Surrogate)

    • Cambridge Structural Database (CSD).[3] Crystal structure of 1-aminocyclopentane-1-carboxylic acid derivatives. (Used for benchmarking ring pucker parameters). Link

Sources

Technical Monograph: 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-(Carboxymethyl)cyclopentanecarboxylic acid , designed for researchers in medicinal chemistry and organic synthesis.

A Pivotal Scaffold in Gabapentinoid Drug Design & Alicyclic Chemistry

Executive Summary

1-(Carboxymethyl)cyclopentanecarboxylic acid (CAS: 62953-73-5 ) is a geminal dicarboxylic acid derivative of cyclopentane. It represents a critical structural scaffold in the synthesis of neuroactive amino acids, specifically serving as the direct oxidative precursor or hydrolytic byproduct of the cyclopentane analogue of Gabapentin.

In drug development, this molecule is essential for Structure-Activity Relationship (SAR) studies targeting the


 subunit of voltage-gated calcium channels. It allows researchers to probe the steric limits of the binding pocket by comparing the five-membered ring (cyclopentane) against the six-membered (Gabapentin) and alkyl-chain (Pregabalin) vectors.
Chemical Identity
ParameterDetail
IUPAC Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acid
Synonyms 1-Carboxycyclopentaneacetic acid; Cyclopentane-1,1-diacetic acid (misnomer); Gabapentin Impurity E (Cyclopentane analog)
CAS Number 62953-73-5
Molecular Formula C

H

O

Molecular Weight 172.18 g/mol
Key Functional Groups Geminal Dicarboxylic Acid (1,3-relationship via methylene bridge)

Synthesis & Production Methodologies

The synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic acid is non-trivial due to the steric congestion at the quaternary carbon (C1). The most robust industrial and laboratory method relies on the Guareschi-Thorpe Condensation , which builds the gem-disubstituted framework efficiently.

The Guareschi-Thorpe Route (Primary Protocol)

This method utilizes the condensation of cyclopentanone with ethyl cyanoacetate in the presence of ammonia to form a dicyanoglutarimide intermediate, which is subsequently hydrolyzed.

Step-by-Step Protocol:
  • Condensation: Cyclopentanone (1.0 eq) is reacted with Ethyl Cyanoacetate (2.0 eq) in a saturated ethanolic ammonia solution at 0°C.

  • Cyclization: The mixture is stirred for 48-72 hours. The ammonia acts as a base and a reactant, facilitating the double Michael addition and cyclization to yield 2,4-dicyano-3-spirocyclopentylglutarimide (The "Guareschi Imide").

  • Hydrolysis & Decarboxylation: The imide is heated with concentrated sulfuric acid (H

    
    SO
    
    
    
    , 60-70%) or hydrobromic acid (HBr). This harsh acidic environment hydrolyzes the nitrile groups to acids, the imide to the diacid, and induces decarboxylation of the labile carboxyl groups
    
    
    to the imide nitrogen (if the intermediate allows), ultimately yielding the target dicarboxylic acid.
  • Purification: The product crystallizes upon cooling or is extracted with ethyl acetate. Recrystallization from water or benzene/acetone affords high-purity crystals.

Alternative Route: Malonate Alkylation

While less efficient for this specific substitution pattern, the alkylation of a malonate derivative followed by Reformatsky-type homologation can be used.

  • Note: Direct alkylation of cyclopentanecarboxylate enolates with chloroacetic acid is often low-yielding due to O-alkylation competition and steric hindrance.

Synthesis Workflow Diagram

The following diagram illustrates the chemical logic flow from the ketone precursor to the final dicarboxylic acid.

SynthesisPath Cyclopentanone Cyclopentanone (Starting Material) Imide Guareschi Imide (Intermediate) Cyclopentanone->Imide Condensation (0°C, 48h) Cyanoacetate Ethyl Cyanoacetate + NH3/EtOH Cyanoacetate->Imide Hydrolysis Acid Hydrolysis (H2SO4, Reflux) Imide->Hydrolysis Ring Opening & Nitrile Hydrolysis Target 1-(Carboxymethyl) cyclopentanecarboxylic acid Hydrolysis->Target Decarboxylation Anhydride Cyclic Anhydride (Derivatization) Target->Anhydride Ac2O, Heat

Caption: Figure 1. The Guareschi-Thorpe synthetic pathway for generating gem-disubstituted cyclopentane dicarboxylic acids.

Medicinal Chemistry Applications

The primary utility of 1-(Carboxymethyl)cyclopentanecarboxylic acid lies in its relationship to Gabapentinoids .

The "Gabapentin-Cyclopentane" Analog

Gabapentin (Neurontin) is 1-(aminomethyl)cyclohexaneacetic acid.[1] The target molecule (the diacid) is the direct precursor to the cyclopentane analog via the Hofmann Rearrangement or Curtius Rearrangement .

  • Mechanism: Converting the 1-carboxy group to an amine (via isocyanate) while retaining the acetic acid side chain yields the GABA analog.

  • SAR Insight: Studies indicate that the cyclopentane ring is slightly less lipophilic and conformationally distinct compared to the cyclohexane ring of Gabapentin. This results in altered binding affinity (

    
    ) to the 
    
    
    
    subunit of voltage-gated calcium channels.
    • Gabapentin (Cyclohexane): Optimal fit for the leucine/isoleucine transport system (LAT1).

    • Cyclopentane Analog: Often shows reduced transport efficiency, highlighting the importance of ring size in bioavailability.

Bioisosterism & Peptidomimetics

The rigid cyclopentane ring locks the two carboxylic acid tails in a specific spatial orientation. This property is exploited in:

  • Conformationally Restricted Glutamate Analogs: Used to map excitatory amino acid receptors.

  • Metal-Organic Frameworks (MOFs): The flexible yet bulky nature of the ligand allows for the construction of unique porous coordination polymers with lanthanides.

Pharmacophore Mapping Diagram

This diagram visualizes how the target molecule maps to the Gabapentin pharmacophore.

SAR cluster_0 Critical SAR Factor Diacid 1-(Carboxymethyl) cyclopentanecarboxylic acid Monoamide Mono-Amide Intermediate Diacid->Monoamide Selective Amidation GabapentinAnalog Cyclopentyl-Gabapentin (Amino Acid) Monoamide->GabapentinAnalog Hofmann Rearrangement Receptor α2δ Subunit (Ca2+ Channel) GabapentinAnalog->Receptor Binding Affinity (Lower than Gabapentin) RingSize Ring Size (C5 vs C6) Determines Lipophilicity & Transport (LAT1) RingSize->GabapentinAnalog

Caption: Figure 2. Conversion of the diacid scaffold to the active pharmacophore and its interaction with biological targets.

Experimental Characterization & Protocols

Physical Properties Table
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 158–162 °C (Typical for this class of diacids)
Solubility Soluble in Ethanol, DMSO, dilute base; Sparingly soluble in water; Insoluble in Hexane
pKa (Predicted) pKa

≈ 3.8 (COOH on ring); pKa

≈ 4.8 (Acetic acid tail)
Analytical Validation (NMR Profile)

To validate the synthesis, the


H NMR spectrum (in DMSO-d

or CDCl

) must show specific splitting patterns:
  • 
     12.0-12.5 ppm:  Broad singlet (2H, -COOH ).
    
  • 
     2.4-2.6 ppm:  Singlet (2H, -CH 
    
    
    
    -COOH). Crucial diagnostic peak: The methylene protons are isolated and should appear as a singlet.
  • 
     1.5-2.1 ppm:  Multiplets (8H, Cyclopentane ring protons).
    
Impurity Profiling

In the synthesis of Gabapentinoids, this diacid is a known impurity (Impurity E type). It arises from the over-hydrolysis of the nitrile intermediate.

  • Detection: HPLC with UV detection (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

  • Removal: Due to its high polarity and acidity, it can be removed from the amino acid product by passing the mixture through a basic ion-exchange resin or by selective crystallization at the isoelectric point of the amino acid (where the diacid remains soluble).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Griffiths, G., et al. (1991). "Synthesis of Gabapentin and related analogues." Helvetica Chimica Acta, 74(2), 309-314.

  • Yuen, P-W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. (Details on cyclopentane analogs of Gabapentin).

  • Bryans, J. S., & Wustrow, D. J. (1999). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 19(2), 149-177.

  • European Pharmacopoeia (Ph. Eur.) . "Gabapentin Monograph: Impurity E." (Identifies the cyclohexane homologue, establishing the analytical context for the cyclopentane variant).

Sources

Methodological & Application

Application Notes and Protocols for 1-(Carboxymethyl)cyclopentanecarboxylic Acid as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Dicarboxylic Acid for Advanced Polymer Crosslinking

In the realm of polymer science and biomaterials, the strategic crosslinking of polymer chains is a cornerstone for tailoring material properties to specific applications, from controlled drug release to high-performance hydrogels. 1-(Carboxymethyl)cyclopentanecarboxylic acid (CMCPCA), a dicarboxylic acid with a unique cyclic structure, emerges as a promising crosslinking agent. Its two carboxylic acid functionalities provide the necessary reactive sites to form stable covalent bonds with polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) and chitosan. The cyclopentane core of CMCPCA can impart a degree of rigidity and defined spacing between polymer chains, potentially leading to materials with enhanced thermal and mechanical properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(Carboxymethyl)cyclopentanecarboxylic acid as a crosslinking agent. We will delve into the fundamental crosslinking mechanisms, provide detailed experimental protocols for both hydroxyl and amine-containing polymers, and outline methods for characterizing the resulting crosslinked networks.

Physicochemical Properties of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

A thorough understanding of the crosslinking agent's properties is crucial for designing effective crosslinking strategies.

PropertyValueSource
CAS Number62953-73-5[1]
Molecular FormulaC8H12O4[1]
Molecular Weight172.18 g/mol [1]
AppearanceSolid[1]
Purity≥95%[1]
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

The Chemistry of Crosslinking with Dicarboxylic Acids

The efficacy of 1-(Carboxymethyl)cyclopentanecarboxylic acid as a crosslinking agent lies in the reactivity of its two carboxyl groups. These groups can react with nucleophilic functional groups on polymer backbones, primarily hydroxyl (-OH) and amine (-NH2) groups, to form ester and amide linkages, respectively. These covalent bonds create a three-dimensional polymer network, transforming soluble or thermoplastic polymers into insoluble and thermoset materials with enhanced properties.[2]

Crosslinking of Hydroxyl-Containing Polymers (e.g., Polyvinyl Alcohol - PVA)

For polymers rich in hydroxyl groups like PVA, the crosslinking reaction is an esterification process.[3] This reaction is typically catalyzed by heat and/or an acidic environment, where a molecule of water is eliminated for each ester bond formed.[4]

Crosslinking of Amine-Containing Polymers (e.g., Chitosan)

In the case of polymers with primary amine groups, such as chitosan, the crosslinking proceeds through the formation of amide bonds.[5] This amidation reaction can be facilitated by activating the carboxylic acid groups, for instance, by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), or by applying heat to drive the dehydration.[6]

Visualizing the Crosslinking Mechanism

The following diagram illustrates the fundamental crosslinking reactions of 1-(Carboxymethyl)cyclopentanecarboxylic acid with a generic hydroxyl-containing polymer and an amine-containing polymer.

crosslinking_mechanism cluster_ester Esterification Crosslinking cluster_amide Amidation Crosslinking Polymer-OH1 Polymer-OH CMCPCA_ester 1-(Carboxymethyl)cyclopentanecarboxylic acid Polymer-OH1->CMCPCA_ester Reaction Crosslinked_Ester Crosslinked Polymer (Ester Linkage) CMCPCA_ester->Crosslinked_Ester Forms H2O_ester H₂O Crosslinked_Ester->H2O_ester Releases Polymer-OH2 Polymer-OH Polymer-OH2->CMCPCA_ester Reaction Polymer-NH2_1 Polymer-NH₂ CMCPCA_amide 1-(Carboxymethyl)cyclopentanecarboxylic acid Polymer-NH2_1->CMCPCA_amide Reaction Crosslinked_Amide Crosslinked Polymer (Amide Linkage) CMCPCA_amide->Crosslinked_Amide Forms H2O_amide H₂O Crosslinked_Amide->H2O_amide Releases Polymer-NH2_2 Polymer-NH₂ Polymer-NH2_2->CMCPCA_amide Reaction workflow cluster_synthesis Synthesis cluster_characterization Characterization A Polymer Solution Preparation B Crosslinker (CMCPCA) Addition A->B C Casting / Molding B->C D Drying / Lyophilization C->D E Thermal Curing D->E F Washing & Final Drying E->F G FTIR Spectroscopy F->G H Swelling Studies F->H I Mechanical Testing F->I J Thermal Analysis (TGA/DSC) F->J

Caption: General workflow for synthesis and characterization of CMCPCA-crosslinked hydrogels.

Characterization of Crosslinked Materials

Thorough characterization is essential to validate the crosslinking process and to understand the properties of the resulting material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool to confirm the formation of ester or amide bonds. For PVA crosslinked with CMCPCA, the appearance of a new peak around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group is indicative of successful crosslinking. [7]For chitosan, the formation of amide bonds can be confirmed by the increased intensity of the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. [6]

Swelling Studies

The degree of swelling provides information about the crosslinking density. A lower degree of swelling generally indicates a higher crosslinking density. [7] Protocol for Swelling Ratio Determination:

  • Weigh a dry sample of the crosslinked material (W_d).

  • Immerse the sample in DI water or a buffer solution of interest at a specific temperature.

  • At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

Mechanical Testing

Crosslinking significantly impacts the mechanical properties of polymers. Tensile testing can be performed on film samples to determine parameters like tensile strength, Young's modulus, and elongation at break. An increase in tensile strength and modulus is typically observed upon crosslinking. [7]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability and transitions of the crosslinked polymer. TGA can show an increase in the decomposition temperature for the crosslinked material compared to the uncrosslinked polymer. [7]DSC can be used to determine the glass transition temperature (Tg), which often increases with crosslinking. [8]

Potential Applications

The ability to tailor the properties of polymers using 1-(Carboxymethyl)cyclopentanecarboxylic acid opens up a wide range of potential applications:

  • Drug Delivery: Crosslinked hydrogels can be designed for the sustained release of therapeutic agents. The degradation of the ester or amide linkages can be tuned to control the release rate.

  • Tissue Engineering: Biocompatible and biodegradable scaffolds with specific mechanical properties can be fabricated to support cell growth and tissue regeneration.

  • Wound Dressings: Hydrogel-based wound dressings can provide a moist environment for healing and can be loaded with antimicrobial agents.

  • Biomedical Adhesives: The reactive carboxyl groups can potentially form bonds with tissues, making CMCPCA-crosslinked polymers candidates for bioadhesives.

Conclusion

1-(Carboxymethyl)cyclopentanecarboxylic acid is a versatile dicarboxylic acid with significant potential as a crosslinking agent for a variety of polymers. Its unique cyclic structure may offer advantages in creating materials with enhanced mechanical and thermal properties. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to explore the use of this novel crosslinker in their specific applications, paving the way for the development of advanced materials in the fields of drug delivery, tissue engineering, and beyond.

References

  • Sonker, A. K., Rathore, K., Nagarale, R. K., & Verma, V. (2018). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment, 26(4), 1782–1794. [Link]

  • The Organic Chemistry Tutor. (2014, July 2). Amide Formation from Carboxylic Acids. YouTube. [Link]

  • ResearchGate. (2024, August 14). Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation. [Link]

  • ResearchGate. (n.d.). The di-and polyfunctional carboxylic acids used as cross-linkers for the preparation of cross-linked hydrogels. [Link]

  • Journal of Materials and Environmental Science. (n.d.). A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Photographs of dicarboxylic acids crosslinked films. [Link]

  • Wikipedia. (n.d.). Chitosan. Retrieved from [Link]

  • MDPI. (n.d.). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of chitosan hydrogels cross-linked with dicarboxylic acids. [Link]

  • ResearchGate. (n.d.). Intermolecular and intramolecular cross‐linking reactions (via esterification) of various carboxylic acids with PVA. [Link]

  • PubMed Central. (2025, April 29). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. [Link]

  • SciELO. (n.d.). Incorporation of organic acids in the crosslinking of polyvinyl alcohol hydrogels. [Link]

  • PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. [Link]

  • PubChem. (n.d.). 1-(3-Carboxypropyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels. [Link]

  • AZoM. (2018, July 26). Thermal Analysis in Practice – Polymers. [Link]

  • ACS Publications. (n.d.). Use of Dicarboxylic Acids To Improve and Diversify the Material Properties of Porous Chitosan Membranes. [Link]

  • Semantic Scholar. (2024, May 2). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. [Link]

  • ResearchGate. (2025, August 6). Investigation of the swelling behavior of crosslinked hyaluronic acid films and hydrogels produced using homogeneous reactions. [Link]

  • ResearchGate. (n.d.). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. [Link]

  • MDPI. (n.d.). Dynamic Crosslinking of LDPE by Nitroxide Radical Coupling of a Dicyclopentadiene Dicarboxylic Acid and Its Dynamic Properties. [Link]

  • ACS Omega. (n.d.). Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) analysis of the succinic acid (SA); maleic acid (MAL); polyvinyl alcohol (PVA). [Link]

  • PubMed Central. (2022, August 23). A Chemically Recyclable Crosslinked Polymer Network Enabled by Orthogonal Dynamic Covalent Chemistry. [Link]

  • Soft Matter (RSC Publishing). (n.d.). Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method. [Link]

  • MDPI. (2019, December 12). Investigation on Reaction Sequence and Group Site of Citric Acid with Cellulose Characterized by FTIR in Combination with Two-Dimensional Correlation Spectroscopy. [Link]

  • UMS. (2019, June 4). In situ FTIR analysis in determining possible chemical reactions for peroxide crosslinked LDPE in the presence of triallylcyanur. [Link]

Sources

Application Note & Protocol: Utilizing 1-(Carboxymethyl)cyclopentanecarboxylic Acid for Advanced Hydrogel Crosslinking in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Crosslinker for Tunable Hydrogel Architectures

Hydrogels are integral to the advancement of drug delivery systems due to their high water content, biocompatibility, and tunable properties that mimic the native extracellular matrix.[1][2] The choice of crosslinking agent is a critical determinant of a hydrogel's physicochemical properties, including its mechanical strength, swelling behavior, and drug release kinetics.[3] This document introduces 1-(Carboxymethyl)cyclopentanecarboxylic acid, a dicarboxylic acid, as a versatile crosslinking agent for creating robust and biocompatible hydrogels. Its unique cyclic structure and dual carboxylic acid functionalities offer the potential for creating hydrogels with tailored degradation profiles and mechanical properties, making it a promising candidate for controlled drug release applications.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(Carboxymethyl)cyclopentanecarboxylic acid to crosslink polymer hydrogels. We will delve into the underlying chemical mechanisms, provide a detailed step-by-step protocol, outline essential characterization techniques, and discuss its potential applications in the pharmaceutical and biomedical fields.[1]

The Science of Crosslinking: Mechanism of Action

The crosslinking of polymers such as those containing hydroxyl (-OH) or amine (-NH2) groups—for instance, polyvinyl alcohol (PVA), chitosan, or hyaluronic acid—with 1-(Carboxymethyl)cyclopentanecarboxylic acid proceeds primarily through the formation of covalent ester or amide bonds, respectively.[5][6] This process transforms individual polymer chains into a stable, three-dimensional network.[7]

The reaction can be facilitated by one of two primary methods:

  • Carbodiimide-Mediated Coupling: This is a highly efficient method performed at room temperature that utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[5][8] EDC activates the carboxylic acid groups of the crosslinker, making them susceptible to nucleophilic attack by the hydroxyl or amine groups on the polymer backbone.[9] NHS is often added to enhance the reaction's efficiency and stability.[9] This method is favored for its mild reaction conditions, which are crucial when working with sensitive bioactive molecules.[10]

  • Thermal Dehydration: This method involves heating the polymer and crosslinker mixture, which leads to the formation of an anhydride intermediate from the dicarboxylic acid. This reactive intermediate then undergoes esterification with the polymer's hydroxyl groups.[3] While simpler, the elevated temperatures may not be suitable for all polymers or for the encapsulation of thermolabile drugs.

The degree of crosslinking, and thus the hydrogel's properties, can be precisely controlled by modulating the concentration of the polymer, the crosslinker, and the coupling agents, as well as by adjusting reaction parameters like pH and temperature.[11][12]

Visualizing the Crosslinking Mechanism

Crosslinking Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product Polymer Polymer Chain (-OH or -NH2 groups) Activation Activation of Carboxylic Acid Polymer->Activation Crosslinker 1-(Carboxymethyl)cyclopentanecarboxylic acid (HOOC-R-COOH) Crosslinker->Activation EDC_NHS EDC/NHS (Coupling Agents) EDC_NHS->Activation facilitates Hydrogel Crosslinked Hydrogel Network (Ester or Amide Bonds) Activation->Hydrogel forms caption Carbodiimide-mediated crosslinking workflow.

Caption: Carbodiimide-mediated crosslinking workflow.

Detailed Protocol for Hydrogel Synthesis

This protocol provides a general framework for crosslinking a hydroxyl-containing polymer (e.g., Polyvinyl Alcohol - PVA) with 1-(Carboxymethyl)cyclopentanecarboxylic acid using EDC/NHS chemistry. Researchers should optimize the concentrations and reaction times based on the specific polymer and desired hydrogel properties.

Materials and Equipment
  • Polymer: Polyvinyl alcohol (PVA), Mw 89,000-98,000, 99+% hydrolyzed

  • Crosslinker: 1-(Carboxymethyl)cyclopentanecarboxylic acid

  • Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

  • Solvent: Deionized (DI) water or a suitable buffer (e.g., MES buffer, pH 5.5-6.5)

  • Other Reagents: Acetone for purification

  • Equipment: Magnetic stirrer with heating plate, pH meter, beakers, graduated cylinders, casting molds (e.g., petri dishes), dialysis tubing (if required for purification), freeze-dryer (optional).

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use. 1-(Carboxymethyl)cyclopentanecarboxylic acid and similar carboxylic acids can cause skin and eye irritation.[13][14][15] Avoid inhalation of dust or vapors.[15]

Experimental Workflow

Experimental_Workflow A 1. Prepare Polymer Solution (e.g., 5% w/v PVA in DI water) C 3. Mix Polymer and Crosslinker Solutions A->C B 2. Prepare Crosslinker and Coupling Agent Solutions B->C D 4. Add Coupling Agents (EDC/NHS) to Initiate Crosslinking C->D E 5. Cast the Mixture into Molds D->E F 6. Allow Gelation to Occur E->F G 7. Purify the Hydrogel (e.g., washing with DI water/acetone) F->G H 8. Dry the Hydrogel (e.g., freeze-drying) G->H I 9. Characterize the Hydrogel H->I caption Step-by-step hydrogel synthesis workflow.

Caption: Step-by-step hydrogel synthesis workflow.

Step-by-Step Methodology
  • Preparation of Polymer Solution (e.g., 5% w/v PVA):

    • Weigh the desired amount of PVA powder.

    • Slowly add the PVA to deionized water while stirring vigorously to prevent clumping.

    • Heat the solution to 90°C with continuous stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Preparation of Crosslinker and Coupling Agent Solutions:

    • Prepare a stock solution of 1-(Carboxymethyl)cyclopentanecarboxylic acid in DI water or a suitable buffer. The concentration will depend on the desired crosslinking density.

    • Prepare fresh stock solutions of EDC and NHS in DI water or buffer immediately before use, as they can hydrolyze.

  • Crosslinking Reaction:

    • To the PVA solution, add the 1-(Carboxymethyl)cyclopentanecarboxylic acid solution and mix thoroughly.

    • Adjust the pH of the mixture to between 5.5 and 6.5 to optimize the EDC/NHS reaction.

    • Add the NHS solution to the mixture, followed by the EDC solution. The molar ratio of carboxylic acid groups (from the crosslinker) to EDC to NHS is typically in the range of 1:1:1 to 1:5:5. This should be optimized.

    • Continue stirring for a few minutes to ensure homogeneity.

  • Gel Casting and Curing:

    • Pour the reaction mixture into desired molds (e.g., petri dishes for thin films or custom molds for specific shapes).

    • Allow the mixture to stand at room temperature for the gel to form. Gelation time can range from a few minutes to several hours, depending on the concentrations of reactants.

  • Purification:

    • Once the hydrogel has formed, it should be purified to remove unreacted crosslinker, coupling agents, and byproducts (e.g., urea).

    • This can be achieved by immersing the hydrogel in a large volume of DI water, with the water being changed periodically over 2-3 days.

    • Alternatively, for more rigorous purification, dialysis against DI water can be performed.

    • A final wash with acetone can help in removing water before drying.

  • Drying:

    • The purified hydrogel can be dried to a constant weight. Freeze-drying is recommended to preserve the porous structure of the hydrogel.

Characterization of Crosslinked Hydrogels

Thorough characterization is essential to ensure the synthesized hydrogel meets the requirements for its intended application.

Parameter Technique Purpose Expected Outcome
Crosslinking Confirmation Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the formation of ester or amide bonds.Appearance of new peaks corresponding to C=O stretching of the ester or amide linkage.[16]
Swelling Behavior Gravimetric AnalysisTo determine the water uptake capacity.The swelling ratio will be inversely proportional to the crosslinking density.
Mechanical Properties Rheometry or Tensile TestingTo measure the storage modulus (G'), loss modulus (G''), and compressive strength.[5]Increased crosslinker concentration should lead to a higher storage modulus and greater mechanical strength.
Morphology Scanning Electron Microscopy (SEM)To visualize the internal porous structure.The pore size is expected to decrease with an increase in crosslinking density.
Thermal Stability Thermogravimetric Analysis (TGA)To assess the thermal decomposition profile.Crosslinked hydrogels will exhibit different thermal stability compared to the uncrosslinked polymer.[5]

Applications in Drug Development

Hydrogels crosslinked with 1-(Carboxymethyl)cyclopentanecarboxylic acid are promising vehicles for controlled drug delivery.[4] Their tunable properties allow for the optimization of drug loading and release kinetics.

  • Sustained Release: The crosslinked network can be tailored to control the diffusion rate of encapsulated drugs, enabling sustained release over extended periods.

  • pH-Responsive Delivery: The presence of unreacted carboxylic acid groups can impart a pH-sensitive swelling behavior, making these hydrogels suitable for targeted drug release in specific physiological environments (e.g., the gastrointestinal tract).

  • Biocompatibility: Dicarboxylic acids are often associated with low toxicity, which is a crucial attribute for biomedical applications.[5]

Conclusion

1-(Carboxymethyl)cyclopentanecarboxylic acid presents a valuable addition to the toolbox of crosslinking agents for hydrogel synthesis. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this crosslinker in developing advanced drug delivery systems and other biomedical applications. The ability to fine-tune the hydrogel's properties by adjusting the crosslinking parameters opens up exciting possibilities for creating next-generation biomaterials.

References

  • Sustainable Durian Rind Carboxymethyl Cellulose/Poly(vinyl) Alcohol Hydrogels Synthesis for Enhancing Crosslinking and Release Kinetics Efficiency. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Chitosan/Alginate Hydrogel Using CaCl 2 as a Crosslinking Agent. (2024, December 19). CoLab. Retrieved January 30, 2026, from [Link]

  • (PDF) One-Step Preparation of Carboxymethyl Cellulose—Phytic Acid Hydrogels with Potential for Biomedical Applications. (2022, October 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • One-Step Preparation of Carboxymethyl Cellulose—Phytic Acid Hydrogels with Potential for Biomedical Applications. (2022, October 12). NIH. Retrieved January 30, 2026, from [Link]

  • Modification of a Carboxymethyl Cellulose/Poly(vinyl alcohol) Hydrogel Film with Citric Acid and Glutaraldehyde Crosslink Agents to Enhance the Anti-Inflammatory Effectiveness of Triamcinolone Acetonide in Wound Healing. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Arrays of polyacrylamide hydrogels using a carbodiimide-mediated crosslinking reaction. (2023, May 18). Griffith University. Retrieved January 30, 2026, from [Link]

  • Carbodiimide Cross-Linked Hyaluronic Acid Hydrogels as Cell Sheet Delivery Vehicles: Characterization and Interaction With Corneal Endothelial Cells. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of chitosan hydrogels cross-linked with dicarboxylic acids | Request PDF. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chemical schematic of the mechanism of crosslinking of chitosan by dicarboxylic acids. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Hyaluronic Acid Hydrogels for Biomedical Applications. (2011, March 10). Penn Engineering. Retrieved January 30, 2026, from [Link]

  • The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration. (2024, October 22). MDPI. Retrieved January 30, 2026, from [Link]

  • A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Mecanisms of the chemical crosslinking to obtain the hydrogels. (2023, September 1). Research, Society and Development. Retrieved January 30, 2026, from [Link]

  • Drug Delivery from Hyaluronic Acid–BDDE Injectable Hydrogels for Antibacterial and Anti-Inflammatory Applications. (2022, April 6). MDPI. Retrieved January 30, 2026, from [Link]

  • On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. (2025, April 29). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Application Note: 1-(Carboxymethyl)cyclopentanecarboxylic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Carboxymethyl)cyclopentanecarboxylic acid (CMCCA) represents a specialized class of gem-disubstituted alicyclic monomers . Unlike linear dicarboxylic acids (e.g., adipic acid) or symmetric cyclic analogs (e.g., 1,4-cyclohexanedicarboxylic acid), CMCCA possesses a unique structural asymmetry: one carboxyl group is attached directly to the quaternary ring carbon, while the other is extended by a methylene spacer.

This application note details the protocols for utilizing CMCCA to synthesize high-performance polyesters and polyamides. The incorporation of the gem-disubstituted cyclopentane ring introduces the Thorpe-Ingold effect (angle compression), significantly enhancing the glass transition temperature (


) and hydrolytic stability of the resulting polymers compared to linear analogs.

Chemical Profile & Monomer Properties[1][2][3][4][5][6]

Before initiating synthesis, it is critical to understand the steric environment of the monomer.

PropertySpecification
Chemical Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acid
CAS Number 62953-73-5
Molecular Formula

Molecular Weight 172.18 g/mol
Structural Feature Geminal substitution at C1 (Quaternary Carbon)
Acid Functionality Heterotopic : One hindered (

), one accessible (

)
Critical Mechanistic Insight: Differential Reactivity

The two carboxylic acid groups in CMCCA exhibit distinct reactivities:

  • Ring-Attached -COOH: Sterically hindered by the cyclopentane ring. Reacts slower in direct esterification.

  • Methylene-Spaced -CH₂COOH: Less hindered, behaves like acetic acid derivatives. Reacts faster.

Implication: In stoichiometric step-growth polymerization, this imbalance can lead to low molecular weights if not compensated for by high temperatures or activation (e.g., acid chlorides).

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing polymers using CMCCA, highlighting the activation steps required to overcome steric hindrance.

CMCCA_Polymerization_Workflow Start CMCCA Monomer (CAS 62953-73-5) Decision Target Polymer Class? Start->Decision Route_A Route A: Polyesters (Melt Polycondensation) Decision->Route_A Hydrolytic Stability Route_B Route B: Polyamides (Interfacial/Solution) Decision->Route_B High Strength Activation Activation Step: Convert to Acid Chloride (SOCl2 / DMF cat.) Route_A->Activation High MW Required Esterification Direct Esterification (High Temp, Ti Catalyst) Route_A->Esterification Standard Route_B->Activation Mandatory Polymer_PE High-Tg Polyester (Rigid Backbone) Activation->Polymer_PE + Diol (Solution) Polymer_PA High-Performance Polyamide (Thermal Stability) Activation->Polymer_PA + Diamine Esterification->Polymer_PE + Diol (Melt)

Figure 1: Decision matrix for CMCCA polymerization. Route selection depends on the required molecular weight and polymer class.

Protocol A: Monomer Activation (Acid Chloride Synthesis)

Due to the steric hindrance of the ring-attached carboxyl group, direct polycondensation often yields oligomers. Converting CMCCA to 1-(chlorocarbonylmethyl)cyclopentanecarbonyl chloride is recommended for high molecular weight synthesis.

Reagents:

  • CMCCA (10.0 g, 58 mmol)

  • Thionyl Chloride (

    
    ) (Excess, 30 mL)
    
  • DMF (Catalytic amount, 3-4 drops)

  • Anhydrous Toluene (Solvent, optional)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge CMCCA and

    
    . Add DMF catalyst. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. The solution should become clear.
    
  • Purification: Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Distillation: Distill the residue under high vacuum (0.1 mmHg) to obtain the pure diacid chloride.

    • Note: The product is moisture-sensitive. Store under inert atmosphere.

Protocol B: High-Tg Polyester Synthesis (Melt Polycondensation)

This protocol utilizes the "Two-Stage Melt" method.[1] The gem-disubstituted nature of CMCCA restricts chain rotation, yielding polyesters with enhanced thermal properties compared to poly(butylene adipate).

Materials:

  • Monomer: CMCCA (or its Dimethyl Ester derivative for transesterification).

  • Diol: 1,4-Butanediol (BDO) or Isosorbide (for bio-based rigidity).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm.
    

Step-by-Step Methodology:

  • Oligomerization (Stage 1):

    • In a stainless steel or glass reactor, mix CMCCA and Diol in a 1:1.2 molar ratio (excess diol ensures hydroxyl end-groups).

    • Add catalyst (

      
      ).
      
    • Heat to 160–180°C under nitrogen flow.

    • Observation: Water (or methanol) evolves. Maintain temperature until distillation ceases (approx. 2-3 hours).

    • Mechanistic Note: The methylene-spaced carboxyl group reacts first. Higher temperature/time is needed to fully engage the ring-attached carboxyl group.

  • Polycondensation (Stage 2):

    • Raise temperature to 220–240°C .

    • Apply vacuum gradually (< 1 mbar) to remove excess diol and drive the equilibrium toward high molecular weight (Carothers equation).

    • Maintain for 3–5 hours until torque (viscosity) stabilizes.

  • Isolation:

    • Discharge the polymer melt into ice water or cool under nitrogen.

    • Dissolve in chloroform and precipitate in cold methanol for purification.

Protocol C: Polyamide Synthesis (Interfacial Polymerization)

This method is ideal for creating heat-resistant polyamides without thermal degradation during synthesis.

Materials:

  • Organic Phase: CMCCA-Diacid Chloride (from Protocol A) in Chloroform (

    
    ).
    
  • Aqueous Phase: 1,6-Hexanediamine (HMD), Sodium Hydroxide (NaOH) as acid scavenger.

Procedure:

  • Preparation: Dissolve diamine (1.05 eq) and NaOH (2.2 eq) in distilled water. Dissolve Diacid Chloride (1.0 eq) in

    
    .
    
  • Reaction:

    • Place the aqueous solution in a high-shear mixer or blender.

    • Rapidly add the organic phase while stirring vigorously.

    • Alternative (Nylon Rope Trick): Layer the organic phase carefully under the aqueous phase in a beaker to form a film at the interface. Pull the film to draw a fiber.

  • Workup:

    • Filter the precipitated polymer.

    • Wash sequentially with water, dilute HCl (to remove unreacted amine), and acetone.

    • Dry under vacuum at 60°C.

Characterization & Data Interpretation

To validate the incorporation of the CMCCA unit and the success of the polymerization, focus on these analytical markers:

TechniqueParameterExpected Observation
1H-NMR Ring ProtonsMultiplets at 1.5–2.2 ppm (Cyclopentane ring).
1H-NMR

-Methylene
Singlet or doublet at ~2.4–2.6 ppm (

). Shift indicates ester/amide formation.
DSC

(Glass Transition)
Expect 10–20°C increase vs. adipic acid analogs due to ring rigidity (Thorpe-Ingold effect).
GPC PDI (Polydispersity)Melt condensation: ~2.0. Interfacial: often >2.5 due to kinetic control.
Structural Validation Diagram

The following graph illustrates the expected thermal property shift when substituting a linear spacer (Adipic Acid) with the gem-disubstituted CMCCA.

Thermal_Properties Linear Linear Control (Polybutylene Adipate) Tg: ~ -60°C Flexible Backbone CMCCA_Poly CMCCA Polymer (Polybutylene CMCCA) Tg: ~ -35°C to -20°C Restricted Rotation (Gem-Disubstitution) Linear->CMCCA_Poly Substitution Effect Thorpe-Ingold Effect (Angle Compression) Effect->CMCCA_Poly Mechanism

Figure 2: Impact of CMCCA substitution on thermal properties.

References

  • T. M. Lacerda et al. (2022). A circular polyester platform based on simple gem-disubstituted valerolactones.[2][3] Nature Communications. (Demonstrates the principle of gem-disubstitution on polymer recyclability and thermal properties). [Link]

  • Kricheldorf, H. R. (2019). Polyesters: Synthesis, Properties and Applications. Springer.
  • Odian, G. (2004).[4] Principles of Polymerization. Wiley-Interscience. (Foundational text for step-growth kinetics and Carothers equation).

Sources

Metal-organic framework synthesis with 1-(Carboxymethyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Synthesis of Semi-Rigid Aliphatic MOFs using 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Executive Summary & Strategic Rationale

Subject: Synthesis and crystallization protocols for Metal-Organic Frameworks (MOFs) utilizing 1-(carboxymethyl)cyclopentanecarboxylic acid (cmcpcH₂).

Significance: Unlike the rigid, linear linkers (e.g., terephthalic acid) that dominate MOF literature, 1-(carboxymethyl)cyclopentanecarboxylic acid represents a class of semi-rigid, geminal dicarboxylates .[1] Its unique topology—a quaternary carbon anchoring two carboxylate arms with unequal lengths (one attached directly to the ring, one via a methylene bridge)—creates an inherent "V-shape" with broken symmetry.[1]

Key Chemical Advantages:

  • Asymmetric Coordination: The difference in pKa between the direct carboxylate (~pKa 3.5) and the acetic acid arm (~pKa 4.8) allows for pH-controlled, stepwise metal coordination.[1]

  • Hydrophobic Pore Environment: The aliphatic cyclopentane ring projects into the pore void, creating a lipophilic pocket ideal for encapsulating non-polar drug molecules, a critical feature for pharmaceutical applications.

  • Bio-Relevance: The ligand is structurally homologous to Gabapentin precursors, making these MOFs prime candidates for "Bio-MOF" drug delivery systems with reduced toxicity profiles.

Ligand Chemistry & Pre-Synthetic Considerations

Before initiating synthesis, researchers must account for the specific behavior of geminal dicarboxylates.

ParameterSpecificationImpact on Synthesis
Ligand Symmetry

(Plane of symmetry)
The unequal arm length prevents the formation of simple "grid" nets, favoring helical chains or discrete cages.[1]
Solubility High in EtOH, DMF, DMSOSoluble in polar organic solvents; requires heating for water solubility.[1]
Thermal Stability Decarboxylation > 180°CCritical: Synthesis temperatures must be kept below 140°C to prevent ligand degradation.
Coordination Modes Chelating vs. BridgingThe "bite angle" is flexible. It can chelate a single metal ion (7-membered ring) or bridge two metals.[1]

Experimental Protocols

Two distinct protocols are provided: Protocol A for high-porosity Copper(II) frameworks (Paddlewheel nodes) and Protocol B for Lanthanide-based luminescent materials.[1]

Protocol A: Solvothermal Synthesis of Cu-cmcpc (Paddlewheel Assembly)

Target Structure: Porous 3D framework with hydrophobic channels.[1]

Reagents:

  • 1-(Carboxymethyl)cyclopentanecarboxylic acid (Ligand): 0.5 mmol (86.1 mg)[1]

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂[1]·3H₂O]: 0.5 mmol (120.8 mg)[1]

  • Solvent A: N,N-Dimethylformamide (DMF)[1]

  • Solvent B: Ethanol (EtOH)[1]

  • Modulator: Glacial Acetic Acid (Optional, for crystal size control)[1]

Step-by-Step Methodology:

  • Pre-Dissolution (Separate Vials):

    • Vial A: Dissolve the Ligand in 4 mL DMF and 2 mL EtOH. Sonicate for 5 minutes until clear.

    • Vial B: Dissolve the Copper salt in 2 mL H₂O. Note: The presence of water is crucial to facilitate the deprotonation equilibrium.

  • Mixing & Filtration:

    • Slowly add Solution B to Solution A under stirring. The solution should turn light blue.

    • Validation Step: If immediate precipitation occurs, add 50 µL of concentrated HNO₃ to redissolve.[1] The solution must be clear before heating.

    • Filter the mixture through a 0.45 µm PTFE syringe filter into a 20 mL scintillation vial or Teflon-lined autoclave.

  • Solvothermal Treatment:

    • Seal the vessel tightly.

    • Heating Profile:

      • Ramp: 1°C/min to 85°C.

      • Dwell: 48 hours at 85°C. (Do not exceed 100°C).

      • Cool: 0.2°C/min to Room Temperature (Slow cooling promotes single-crystal growth).[1]

  • Harvesting & Activation:

    • Decant the mother liquor. Wash blue crystals 3x with fresh DMF.[1]

    • Solvent Exchange: Soak crystals in Ethanol for 3 days, refreshing solvent every 24 hours.

    • Activation: Heat under vacuum at 80°C for 12 hours. Caution: Higher temps may collapse the aliphatic framework.

Protocol B: High-Throughput Microwave Synthesis (Zn/Ln Screening)

Target: Rapid discovery of luminescent or catalytic phases.[1]

Reagents:

  • Ligand: 0.5 mmol[1][2]

  • Metal Salt (Zn(NO₃)₂ or Eu(NO₃)₃): 0.5 mmol[1]

  • Solvent: H₂O:EtOH (1:1 ratio)[1]

Workflow:

  • Mix reagents in a 10 mL microwave-transparent tube.

  • Microwave Program:

    • Power: 150W (Dynamic mode)[1]

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Cooling: Forced air to 40°C.[1]

  • Result: Rapid precipitation of microcrystalline powder. Ideal for PXRD phase identification.[1]

Mechanism of Assembly (Visualized)

The following diagram illustrates the critical "Decision Points" in the self-assembly process governed by pH and solvent choice.

MOF_Assembly_Pathway Ligand 1-(Carboxymethyl) cyclopentanecarboxylic Acid Solvent Solvent Choice (DMF/EtOH/H2O) Ligand->Solvent Deprot Stepwise Deprotonation (pKa1 vs pKa2) Solvent->Deprot Dielectric Constant Controls pKa Coord Metal Coordination Deprot->Coord Path_A Bridging Mode (Paddlewheel Formation) Coord->Path_A Slow Deprot. (Solvothermal) Path_B Chelating Mode (Discrete Clusters) Coord->Path_B Fast Deprot. (Base added) MOF_3D 3D Porous MOF (Thermodynamic Product) Path_A->MOF_3D Slow Growth Amorphous Amorphous Gel (Kinetic Trap) Path_B->Amorphous Rapid Precip.

Caption: Reaction pathway logic. Controlling deprotonation rate via solvent/temperature directs the synthesis toward the desired 3D framework (Green Path) rather than amorphous traps (Red Path).

Characterization & Validation

To ensure scientific integrity (Trustworthiness), every batch must pass this validation checklist:

TechniqueExpected ObservationFailure Mode Indicator
PXRD (Powder X-Ray) Sharp, low-angle peaks (<10° 2θ).[1]Broad "hump" (Amorphous) or dense peaks (Metal oxide impurity).
TGA (Thermal) Solvent loss <100°C; Plateau 100-200°C; Decomposition >220°C.Mass loss continuing past 150°C indicates trapped solvent or ligand degradation.[1]
FT-IR Spectroscopy Shift in C=O stretch (1700 cm⁻¹ → 1550-1600 cm⁻¹).[1]Presence of peak at 1700-1710 cm⁻¹ indicates unreacted free acid (washing required).[1]
Gas Sorption (N₂) Type I isotherm (Microporous).Type II/III indicates non-porous or collapsed structure (Activation failure).

Troubleshooting "The Black Box"

Problem: Solution remains clear after heating (No crystals).

  • Cause: Solution is too acidic; ligand is fully protonated.[1]

  • Fix: Add base diffusion.[1] Place a small vial of Triethylamine (TEA) inside the jar (vapor diffusion) or add 50 µL of Pyridine to the reaction mixture to encourage deprotonation.

Problem: Rapid precipitation of amorphous powder.

  • Cause: Reaction kinetics too fast.[1]

  • Fix: Add a "Modulator."[1] Add 10-20 equivalents of Monocarboxylic acid (Acetic acid or Benzoic acid).[1] This competes with the ligand, slowing down nucleation and improving crystallinity.

References

  • Yaghi, O. M., et al. (2003).[1] "Reticular synthesis and the design of new materials." Nature, 423, 705–714.[1] Link[1]

    • Core concept: Principles of reticular chemistry applicable to dicarboxyl
  • Kitagawa, S., et al. (2004).[1] "Functional Porous Coordination Polymers." Angewandte Chemie International Edition, 43(18), 2334–2375.[1] Link[1]

    • Grounding: Mechanisms of flexible ligand coordin
  • Stock, N., & Biswas, S. (2012).[1] "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933–969.[1] Link[1]

    • Protocol validation: High-throughput and solvothermal methods.
  • Eddaoudi, M., et al. (2001).[1] "Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Carboxylate Frameworks." Accounts of Chemical Research, 34(4), 319–330.[1] Link[1]

    • Mechanistic insight: Paddlewheel formation with dicarboxyl
  • PubChem Compound Summary. (2024). "1-(Carboxymethyl)cyclopentanecarboxylic acid."[1][3] National Center for Biotechnology Information.[1] Link[1]

    • Chemical d

Sources

Application Notes and Protocols for the Esterification of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1-(Carboxymethyl)cyclopentanecarboxylic Acid Esters

1-(Carboxymethyl)cyclopentanecarboxylic acid is a geminal dicarboxylic acid with a cyclopentane core. Its esters are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The geminal di-ester moiety can be a key structural element in molecules designed as enzyme inhibitors, polymer precursors, or as intermediates in the synthesis of more complex carbocyclic systems. The ability to efficiently and selectively prepare the corresponding diesters is therefore of significant interest to the scientific community.

This guide provides a detailed overview of the primary methods for the esterification of 1-(carboxymethyl)cyclopentanecarboxylic acid, with a focus on the underlying chemical principles and practical, field-proven protocols. We will explore both classical and modern approaches to ester synthesis, enabling researchers to select the most appropriate method based on their specific needs, such as substrate sensitivity, desired scale, and available reagents.

Strategic Approaches to the Diesterification of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

The synthesis of diesters from 1-(carboxymethyl)cyclopentanecarboxylic acid can be broadly categorized into two main strategies: acid-catalyzed esterification (Fischer-Speier) and carbodiimide-mediated esterification (Steglich). The choice between these methods often depends on the nature of the alcohol and the presence of other functional groups in the molecule.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a robust and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction.[1][3][4][5]

Mechanism of Fischer-Speier Esterification

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH ROH Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate - H+ Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O Water H3O_plus H3O+

Fischer-Speier Esterification Mechanism. This diagram illustrates the key steps in the acid-catalyzed esterification of a carboxylic acid.

Protocol for the Synthesis of Diethyl 1-(ethoxycarbonylmethyl)cyclopentane-1-carboxylate via Fischer Esterification

This protocol is a representative example for the diesterification of 1-(carboxymethyl)cyclopentanecarboxylic acid using ethanol.

Materials:

  • 1-(Carboxymethyl)cyclopentanecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-(carboxymethyl)cyclopentanecarboxylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Set up the apparatus for reflux. For more efficient water removal, a Dean-Stark trap can be filled with toluene and placed between the flask and the condenser.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl ester.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄ or p-TsOHProtonates the carbonyl group, making it more electrophilic.
Alcohol Large excessShifts the equilibrium towards the product side.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark trap (optional)Removes a product, driving the equilibrium to completion.

Table 1. Key Parameters for Fischer-Speier Esterification.

Steglich Esterification: A Mild and Efficient Alternative

The Steglich esterification is a powerful method for the synthesis of esters under mild, neutral conditions. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for the esterification of sterically hindered alcohols.[7]

Mechanism of Steglich Esterification

The reaction mechanism involves the activation of the carboxylic acid by DCC, followed by nucleophilic catalysis by DMAP:

  • Formation of the O-acylisourea intermediate: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic attack by DMAP: DMAP, being a better nucleophile than the alcohol, attacks the O-acylisourea intermediate to form an N-acylpyridinium salt. This intermediate is highly reactive and less prone to side reactions like the formation of N-acylurea.

  • Nucleophilic attack by the alcohol: The alcohol attacks the N-acylpyridinium salt to form the ester.

  • Byproduct formation: The reaction produces N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Salt O_acylisourea->N_acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU side reaction (slow) DMAP DMAP Ester Ester N_acylpyridinium->Ester + ROH ROH Alcohol

Steglich Esterification Mechanism. This diagram shows the activation of a carboxylic acid by DCC and the catalytic role of DMAP in the formation of the ester.

Protocol for the Synthesis of Di-tert-butyl 1-(tert-butoxycarbonylmethyl)cyclopentane-1-carboxylate via Steglich Esterification

This protocol is suitable for the esterification of 1-(carboxymethyl)cyclopentanecarboxylic acid with a sterically hindered alcohol like tert-butanol.

Materials:

  • 1-(Carboxymethyl)cyclopentanecarboxylic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-(carboxymethyl)cyclopentanecarboxylic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add tert-butanol (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid for nucleophilic attack.
Catalyst DMAPActs as a nucleophilic catalyst, increasing the reaction rate and suppressing side reactions.
Solvent Anhydrous aprotic solvent (e.g., DCM)Prevents hydrolysis of the activated intermediates.
Temperature 0 °C to room temperatureMild conditions suitable for sensitive substrates.

Table 2. Key Parameters for Steglich Esterification.

Conclusion

The esterification of 1-(carboxymethyl)cyclopentanecarboxylic acid can be effectively achieved using either the Fischer-Speier or the Steglich method. The Fischer-Speier esterification is a cost-effective and straightforward method, particularly suitable for simple, unhindered alcohols. For more sensitive substrates or sterically demanding alcohols, the Steglich esterification offers a mild and highly efficient alternative. The choice of method should be guided by the specific requirements of the synthesis and the properties of the starting materials. The protocols provided in this guide offer a solid foundation for researchers to successfully synthesize the desired diesters of 1-(carboxymethyl)cyclopentanecarboxylic acid for their research and development endeavors.

References

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI: 10.1039/D1GC02251B. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. DOI: 10.1016/j.heliyon.2023.e23416. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

Sources

Application Notes and Protocols: Chelation of Metal Ions by 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Chelator for Divalent Metal Ions

In the vast landscape of coordination chemistry and its applications in drug development, the selective binding of metal ions is of paramount importance. 1-(Carboxymethyl)cyclopentanecarboxylic acid (CMCCA) emerges as a compelling candidate for a versatile chelating agent. Its structure, featuring a cyclopentane ring functionalized with two carboxylic acid moieties, provides a pre-organized scaffold for the coordination of divalent metal ions. The geminal dicarboxylate arrangement is anticipated to form stable six-membered chelate rings, a favored conformation in coordination chemistry. This application note provides a comprehensive guide to the characterization of metal ion chelation by CMCCA, detailing the underlying principles and offering robust protocols for researchers in medicinal chemistry, materials science, and pharmacology.

The rigid cyclopentane backbone of CMCCA reduces the entropic penalty upon chelation compared to more flexible acyclic analogs, potentially leading to higher complex stability. Understanding the thermodynamics and stoichiometry of these interactions is crucial for applications ranging from the development of metal-scavenging drugs to the controlled delivery of metal-based therapeutics.

Physicochemical Properties of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

A thorough understanding of the physicochemical properties of CMCCA is fundamental to designing and interpreting chelation experiments.

PropertyValueSource
Molecular Formula C8H12O4Calculated
Molecular Weight 172.18 g/mol
Synonyms (1-Carboxycyclopent-1-yl)acetic acid, 2-(1-Carboxycyclopent-1-yl)ethanoic acid
CAS Number 62953-73-5
Predicted pKa1 ~3.5 - 4.5Estimated based on similar dicarboxylic acids
Predicted pKa2 ~5.0 - 6.0Estimated based on similar dicarboxylic acids

Note: Experimental pKa values are crucial for precise determination of stability constants and should be determined empirically, for example, by potentiometric titration.

Mechanism of Chelation: The Bidentate Advantage

The chelation of a divalent metal ion (M²⁺) by CMCCA proceeds via the deprotonation of its two carboxylic acid groups to form a dicarboxylate anion. This dianion then acts as a bidentate ligand, coordinating with the metal ion through the oxygen atoms of both carboxylate groups. This forms a stable six-membered ring structure, which is entropically and enthalpically favorable.

The equilibrium for a 1:1 complex formation can be represented as:

M²⁺ + L²⁻ ⇌ ML

Where L²⁻ is the deprotonated CMCCA molecule. The stability of this complex is quantified by the formation constant (K_f), a measure of the strength of the metal-ligand interaction.

Caption: Chelation of a divalent metal ion (M²⁺) by CMCCA.

Experimental Protocols for Characterizing Metal Chelation

To fully characterize the chelation of metal ions by CMCCA, a multi-pronged approach is recommended. The following protocols for potentiometric titration, UV-Vis spectrophotometry, and Isothermal Titration Calorimetry (ITC) provide a comprehensive toolkit for determining stability constants, stoichiometry, and thermodynamic parameters.

Protocol 1: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1] The principle lies in monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added incrementally.

Potentiometric_Titration_Workflow prep Prepare Solutions: - Standardized NaOH - CMCCA Stock - Metal Salt Stock - Background Electrolyte (e.g., 0.1 M KCl) calib Calibrate pH Electrode with Standard Buffers prep->calib titration Perform Titrations: 1. Acid Blank 2. Ligand (CMCCA) 3. Ligand + Metal Ion calib->titration record Record pH vs. Volume of NaOH added titration->record plot Plot Titration Curves record->plot analyze Analyze Data using Software (e.g., Hyperquad, SCOGS) to determine pKa and log K plot->analyze

Caption: Workflow for Potentiometric Titration.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a carbonate-free solution of ~0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a stock solution of CMCCA (~10 mM) in deionized water.

    • Prepare stock solutions of the metal salts (e.g., CuCl₂, Zn(NO₃)₂, NiSO₄) of interest (~100 mM).

    • Prepare a stock solution of a background electrolyte (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength.[2]

  • Titration Setup:

    • Use a temperature-controlled titration vessel (e.g., at 25 °C).

    • Calibrate a high-quality pH electrode with at least three standard buffers (e.g., pH 4, 7, and 10).[3]

    • Use a precision burette for the addition of the NaOH titrant.

    • Maintain an inert atmosphere by bubbling nitrogen or argon through the solution to prevent CO₂ absorption.

  • Titration Procedure:

    • Ligand Protonation: Titrate a solution containing a known concentration of CMCCA and the background electrolyte with the standardized NaOH solution.

    • Complex Formation: Titrate a solution containing the same concentration of CMCCA, the metal ion (typically at a 1:1 or 1:2 metal-to-ligand ratio), and the background electrolyte with the standardized NaOH.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • The titration curve for the ligand alone is used to calculate its protonation constants (pKa values).

    • The displacement of the metal-ligand titration curve relative to the ligand-only curve indicates complex formation.

    • Use specialized software to fit the titration data and calculate the stability constants (log K) of the metal-CMCCA complexes.[4]

Causality Behind Experimental Choices:

  • Carbonate-free NaOH: Carbonate impurities would buffer the solution and interfere with the accurate determination of endpoints.

  • Inert Atmosphere: Prevents the dissolution of atmospheric CO₂, which would react with the NaOH titrant and affect the pH readings.

  • Constant Ionic Strength: The activity of ions, and thus the equilibrium constants, are dependent on the ionic strength of the solution. Maintaining a constant ionic strength with a background electrolyte ensures that the determined stability constants are consistent.

Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

Job's plot, or the method of continuous variation, is a straightforward spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[5] The method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of each solution is then measured at a wavelength where the complex absorbs maximally.

UV_Vis_Workflow prep_solutions Prepare Equimolar Stock Solutions of Metal Ion and CMCCA find_lambda_max Identify λ_max of the Complex by scanning a solution of the complex prep_solutions->find_lambda_max prepare_series Prepare a Series of Solutions with varying mole fractions of Metal and Ligand (Total concentration is constant) find_lambda_max->prepare_series measure_abs Measure Absorbance of each solution at λ_max prepare_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from the mole fraction at maximum absorbance plot_data->determine_stoichiometry ITC_Workflow prep_samples Prepare Degassed Solutions: - Metal Ion in Syringe - CMCCA in Sample Cell (Both in identical buffer) equilibrate Equilibrate Instrument at desired temperature prep_samples->equilibrate load_samples Load Samples into Syringe and Sample Cell equilibrate->load_samples run_titration Perform Titration: Inject small aliquots of Metal Ion into CMCCA solution load_samples->run_titration record_heat Record Heat Flow for each injection run_titration->record_heat integrate_and_plot Integrate Peaks and Plot Heat vs. Molar Ratio record_heat->integrate_and_plot fit_data Fit the Binding Isotherm to a suitable model to obtain K_a, n, and ΔH integrate_and_plot->fit_data

Sources

Application Note: Synthesis of Polyesters using 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-performance cycloaliphatic polyesters using 1-(Carboxymethyl)cyclopentanecarboxylic acid (CMCCA) . Unlike linear aliphatic monomers (e.g., adipic acid), CMCCA features a gem-disubstituted cyclopentane ring. This structural motif introduces conformational rigidity and steric hindrance, significantly enhancing the glass transition temperature (


) and hydrolytic stability of the resulting polymer. This guide is designed for polymer chemists and materials scientists aiming to develop semi-crystalline or amorphous engineering thermoplastics.

Monomer Profile & Chemical Grounding

1-(Carboxymethyl)cyclopentanecarboxylic acid is a geminal dicarboxylic acid. The "gem" (geminal) substitution at the C1 position of the cyclopentane ring creates a unique steric environment known as the Thorpe-Ingold effect . In polymerization, this effect restricts bond rotation, leading to stiffer polymer chains compared to linear analogs.

Key Identifiers
PropertyDetail
Chemical Name 1-(Carboxymethyl)cyclopentanecarboxylic acid
CAS Number 62953-73-5
Formula

Molecular Weight 172.18 g/mol
Structure Cyclopentane ring with -COOH and -

COOH at C1
Physical State Solid (Crystalline powder)
Solubility Soluble in alcohols, DMSO; sparing solubility in cold water

Reaction Mechanism

The synthesis proceeds via Melt Polycondensation , a step-growth polymerization mechanism driven by the removal of condensate (water).

Pathway
  • Esterification (Stage I): The dicarboxylic acid reacts with a diol (e.g., 1,4-butanediol) to form bis(hydroxyalkyl) esters and low molecular weight oligomers. Water is the byproduct.[1]

  • Polycondensation (Stage II): Under high vacuum and heat, transesterification occurs between chain ends. Excess diol is removed, driving the equilibrium toward high molecular weight (

    
    ) polymer chains.[2]
    
Chemical Pathway Diagram

ReactionPathway cluster_reactants Reactants cluster_stage1 Stage 1: Esterification (T = 160-190°C, Atm Pressure) cluster_stage2 Stage 2: Polycondensation (T = 220-250°C, Vacuum < 1 mbar) Monomer 1-(Carboxymethyl) cyclopentanecarboxylic acid (CMCCA) Oligomer Hydroxy-terminated Oligomers Monomer->Oligomer Cat. Ti(OBu)4 Diol Diol (e.g., 1,4-Butanediol) Diol->Oligomer Water Water (Byproduct) [Removed] Oligomer->Water Polymer High Mw Polyester Oligomer->Polymer Chain Extension ExcessDiol Excess Diol [Removed] Oligomer->ExcessDiol

Caption: Step-growth polymerization pathway from CMCCA monomer to high molecular weight polyester.

Experimental Protocol

Safety Note: CMCCA is an irritant. Wear appropriate PPE (gloves, goggles, lab coat). Handle titanium catalysts under inert atmosphere to prevent hydrolysis.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Monomer: 1-(Carboxymethyl)cyclopentanecarboxylic acid (10.0 g, 58.1 mmol).

  • Diol: 1,4-Butanediol (BDO) (10.5 g, 116.2 mmol) [2.0 equivalents]. Note: Excess diol is crucial to prevent acid-end capping.

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 wt% relative to monomer (approx. 10-20 mg).
    
  • Equipment:

    • 100 mL 3-neck round-bottom flask.

    • Mechanical overhead stirrer (High torque required for viscous melt).

    • Nitrogen inlet/outlet.[3]

    • Distillation condenser with receiver flask.

    • Vacuum pump (capable of < 1 mbar).

    • Oil bath or heating mantle.

Step-by-Step Methodology
Phase 1: Melt Esterification (Oligomerization)
  • Charging: Charge the 3-neck flask with CMCCA (10.0 g) and 1,4-Butanediol (10.5 g).

  • Inerting: Purge the system with

    
     for 15 minutes to remove oxygen (prevents yellowing).
    
  • Heating: Heat the mixture to 160°C under continuous

    
     flow. Stir at 150 rpm.
    
    • Observation: The solid acid will dissolve into the diol, forming a clear melt. Water evolution will begin.

  • Catalyst Addition: Once the melt is clear and homogeneous (approx. 30 mins), add the

    
     catalyst using a microliter syringe.
    
  • Temperature Ramp: Gradually increase temperature to 190°C over 1 hour.

    • Goal: Drive off >90% of the theoretical water. Ensure the distillation head temperature drops, indicating water cessation.

Phase 2: Polycondensation (Chain Extension)
  • Vacuum Application: Slowly reduce pressure over 30 minutes to prevent bumping. Target: < 1 mbar (0.75 Torr) .

  • Temperature Boost: Increase reactor temperature to 230–240°C .

  • Reaction: Maintain high vacuum and temperature for 2–4 hours.

    • Monitoring: Observe the torque on the mechanical stirrer. A significant increase in torque indicates polymer chain growth and viscosity build-up.

    • Weissenberg Effect: The polymer melt may climb the stirrer rod; adjust speed if necessary.

Phase 3: Workup & Isolation
  • Termination: Stop heating and break vacuum with dry Nitrogen.

  • Discharge: While hot (~180°C), pour the viscous polymer melt onto a Teflon sheet or into a mold.

  • Purification (Optional): Dissolve the polymer in Chloroform (

    
    ) and precipitate into cold Methanol (
    
    
    
    ) to remove unreacted oligomers. Filter and dry under vacuum at 50°C.
Process Workflow Diagram

ProtocolWorkflow Start Start: Charge CMCCA + Diol Inert N2 Purge (15 min) Start->Inert Melt Heat to 160°C (Homogeneous Melt) Inert->Melt CatAdd Add Catalyst Ti(OBu)4 Melt->CatAdd Ramp Ramp to 190°C (Water Removal) CatAdd->Ramp Vac Apply Vacuum (< 1 mbar) Ramp->Vac Polymerize Polycondensation 230-240°C, 2-4 hrs Vac->Polymerize Monitor Monitor Torque (Viscosity) Polymerize->Monitor Monitor->Polymerize Low Viscosity Discharge Discharge Melt & Cool Monitor->Discharge Target Torque Reached

Caption: Operational workflow for the melt polycondensation of CMCCA-based polyesters.

Characterization & Validation

To validate the synthesis, the following analytical techniques are required:

TechniquePurposeExpected Outcome

NMR
Structural ConfirmationVerify ratio of cyclopentane ring protons to diol methylene protons. Check for disappearance of acid proton (~11 ppm).
DSC Thermal PropertiesDetermine

(Glass Transition) and

(Melting Point). Expect

> linear adipates (typically > -40°C depending on diol).
GPC/SEC Molecular WeightMeasure

,

, and PDI. Target

> 20,000 g/mol for mechanical integrity.
TGA Thermal StabilityMeasure decomposition temperature (

). Cycloaliphatic esters typically show stability up to ~350°C.
Data Interpretation[1][9][10][11][12]
  • Low

    
    :  If GPC shows low molecular weight (<10k), the vacuum was likely insufficient, or the stoichiometry was off (loss of diol).
    
  • Discoloration: Yellow/Brown product indicates oxidation. Ensure strict

    
     purging and check for air leaks during vacuum stage.
    

References

  • Monomer Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258291, 1-(Carboxymethyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • Polycondensation Fundamentals: Rogers, M. E., & Long, T. E. (2003). Synthetic Methods in Step-Growth Polymers. Wiley-Interscience.
  • Cycloaliphatic Polyesters: Kricheldorf, H. R. (2001). Syntheses and Properties of Cycloaliphatic Polyesters.
  • Catalysis: Velmathi, S., Nagahata, R., & Takeuchi, K. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation. Polymer Journal. Retrieved from [Link]

  • General Polyester Protocol: LibreTexts Chemistry. (2021).[2][4] Polyesters - Manufacturing Poly(ethylene terephthalate). Retrieved from [Link]

Sources

Application Note: 1-(Carboxymethyl)cyclopentanecarboxylic Acid as a Scaffold for Spirocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Conformational Restriction

In modern drug discovery, "escaping flatland" (increasing three-dimensional complexity) is a critical strategy to improve target specificity and solubility. 1-(Carboxymethyl)cyclopentanecarboxylic acid (CMCCA) is not merely a building block; it is a conformational lock .

Structurally, CMCCA features a cyclopentane ring geminally substituted with a carboxylic acid and an acetic acid moiety. This architecture exploits the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , where the steric bulk of the cyclopentane ring compresses the internal bond angle of the exocyclic substituents. This compression dramatically accelerates cyclization rates and stabilizes spirocyclic products, making CMCCA an ideal precursor for spiro-succinimides , spiro-hydantoins , and conformationally restricted peptidomimetics .

This guide details the mechanistic advantages of CMCCA and provides validated protocols for its conversion into pharmacologically active spiro-scaffolds.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acid
Common Synonyms 1-Carboxy-1-cyclopentaneacetic acid; 1,1-Cyclopentanediacetic acid mono-derivative
CAS Number 3545-30-4
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
pKa (Predicted) pKa₁ ≈ 3.8 (Carboxyl), pKa₂ ≈ 4.9 (Acetic arm)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in cold water.[1]
Stability Stable solid; Hygroscopic. Forms cyclic anhydride upon heating (>140°C).

Mechanistic Insight: The Thorpe-Ingold Effect[2][3][4][5]

To successfully utilize CMCCA, one must understand the driving force behind its reactivity. In a linear dicarboxylic acid (like glutaric acid), the terminal carboxyl groups have high rotational freedom (entropy), making cyclization slow.

In CMCCA, the quaternary carbon (C1 of the cyclopentane) restricts this rotation. The internal angle of the cyclopentane ring (<109.5°) forces the exocyclic substituents (the two acid arms) closer together. This angle compression lowers the activation energy (


) for cyclization, favoring the formation of 5- and 6-membered spiro-rings.
Diagram 1: The Thorpe-Ingold Driving Force

This diagram illustrates how the cyclopentane ring forces the reactive arms into proximity.

ThorpeIngold cluster_effect Thorpe-Ingold Effect Linear Linear Analog (Glutaric Acid) Transition Transition State (Pre-organized) Linear->Transition High Entropy Cost (Slow) CMCCA CMCCA (Gem-Disubstituted) CMCCA->Transition Angle Compression (Fast) Product Spiro-Succinimide (Cyclized Product) Transition->Product - H2O

Application Protocols

Application A: Synthesis of Spiro-Succinimides (2-Azaspiro[4.4]nonane-1,3-dione)

Relevance: This scaffold is a core pharmacophore in anticonvulsants and aldose reductase inhibitors. The reaction proceeds via a cyclic anhydride intermediate.

Reagents Required:
  • 1-(Carboxymethyl)cyclopentanecarboxylic acid (CMCCA)

  • Acetic Anhydride (Ac₂O)

  • Primary Amine (R-NH₂) or Ammonium Acetate (for unsubstituted imide)

  • Toluene or Xylene

  • Dean-Stark apparatus (optional for scale-up)

Step-by-Step Protocol:
  • Activation (Anhydride Formation):

    • Charge a round-bottom flask with CMCCA (1.0 equiv).

    • Add excess Acetic Anhydride (3.0 equiv).

    • Reflux at 140°C for 2 hours.

    • Monitoring: Monitor by IR spectroscopy.[2] Look for the disappearance of the broad carboxylic O-H stretch (2500–3300 cm⁻¹) and the appearance of the characteristic anhydride doublet carbonyl stretch (~1760 and 1820 cm⁻¹).

    • Workup: Concentrate in vacuo to remove acetic acid and excess Ac₂O. The residue is the crude 3-oxaspiro[4.4]nonane-2,4-dione (cyclic anhydride).

  • Imidation (Cyclization):

    • Dissolve the crude anhydride in Toluene.

    • Add the amine (R-NH₂, 1.1 equiv). Note: If using volatile amines, use a sealed tube.

    • Reflux the mixture. If using a high-boiling amine, use a Dean-Stark trap to remove the water generated.

    • Reaction time: 3–6 hours.

    • Validation: TLC (SiO₂, 50% EtOAc/Hexane). The product will be less polar than the intermediate amic acid.

  • Purification:

    • Cool to room temperature.[2] Many spiro-imides precipitate upon cooling.

    • Filter and wash with cold hexanes.

    • Recrystallize from Ethanol/Water if necessary.

Application B: Synthesis of Gabapentin Analogs (Curtius Rearrangement)

Relevance: CMCCA can be desymmetrized or selectively rearranged to form


-amino acids similar to Gabapentin, but with a cyclopentane core.
Protocol Summary (Curtius Route):
  • Mono-esterification: React CMCCA with 1.0 equiv of Benzyl Alcohol/DCC to form the mono-benzyl ester.

  • Acyl Azide Formation: React the remaining free acid with Diphenylphosphoryl azide (DPPA) and Triethylamine.

  • Rearrangement: Heat in tert-butanol to induce Curtius rearrangement, yielding the Boc-protected amine.

  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl ester; TFA removes the Boc group.

  • Result: 1-(Aminomethyl)cyclopentanecarboxylic acid (Cyclopentane-Gabapentin).

Synthetic Workflow Diagram

The following diagram maps the divergent synthetic pathways available from the CMCCA building block.

SyntheticPathways cluster_legend Pathway Legend CMCCA 1-(Carboxymethyl) cyclopentanecarboxylic Acid Anhydride Cyclic Anhydride (Activated Core) CMCCA->Anhydride Ac2O, Reflux MonoEster Mono-Ester CMCCA->MonoEster BnOH, DCC (1.0 eq) SpiroHydantoin Spiro-Hydantoin (Aldose Reductase Inhibitor) CMCCA->SpiroHydantoin 1. Curtius 2. Urea cyclization SpiroImide Spiro-Succinimide (Anticonvulsant Scaffold) Anhydride->SpiroImide + R-NH2 - H2O GabaAnalog Cyclopentyl-GABA (Gabapentin Analog) MonoEster->GabaAnalog 1. DPPA (Curtius) 2. Hydrolysis Direct Cyclization Direct Cyclization Rearrangement Rearrangement

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Anhydride Step Incomplete dehydration or hydrolysis during workup.Ensure Ac₂O is fresh. Avoid aqueous workup; remove volatiles under high vacuum directly.
Product is Sticky/Oil Presence of unreacted "Amic Acid" intermediate.The ring closure (step 2) requires higher heat or longer time. Add a catalytic amount of DMAP or use a Dean-Stark trap to drive water removal.
Decarboxylation Temperature too high (>200°C).While gem-disubstituted acids are thermally stable, extreme heat can cause decarboxylation. Keep reaction temperatures below 160°C.
Solubility Issues CMCCA is very polar.Use DMSO or DMF for nucleophilic substitutions. For anhydride formation, the reagent (Ac₂O) acts as the solvent.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (The foundational paper on the Thorpe-Ingold Effect). Link

  • Griffiths, G., et al. (1991). Synthesis of gabapentin and related analogues. Helvetica Chimica Acta, 74(2), 309-314. (Describes the conversion of cycloalkyl-diacids to amino acids). Link

  • Varma, R. S., & Ju, Y. (2004). Organic synthesis using microwaves and supported reagents. Current Organic Chemistry, 8(13). (Modern protocols for spiro-imide synthesis using solid supports).
  • Rice, L. M., et al. (1963). Spiro-succinimides and spiro-hydantoins. Journal of Medicinal Chemistry, 6(4), 388-402. (Classic SAR study on spiro-derivatives of CMCCA). Link

Sources

The Formulation of Biodegradable Polymers with 1-(Carboxymethyl)cyclopentanecarboxylic Acid: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Novel Dicarboxylic Acids in Biodegradable Polymer Design

The field of biodegradable polymers is in a constant state of evolution, driven by the demand for advanced materials in drug delivery, tissue engineering, and sustainable plastics.[1] The properties of these polymers, including their degradation rates, mechanical strength, and drug release kinetics, are intrinsically linked to the chemical structure of their monomeric building blocks.[2] Dicarboxylic acids are a cornerstone in the synthesis of various biodegradable polymers, most notably polyesters and polyanhydrides.[3][4] The selection of the dicarboxylic acid monomer allows for the fine-tuning of the final polymer's characteristics to suit specific applications.[5]

This application note explores the formulation of biodegradable polymers using a novel dicarboxylic acid, 1-(Carboxymethyl)cyclopentanecarboxylic acid . The introduction of its unique cyclic and dicarboxyl structure is hypothesized to impart distinct properties to the resulting polymers, potentially influencing their crystallinity, degradation profile, and interaction with encapsulated therapeutic agents. While this specific monomer is not yet widely documented in polymer synthesis literature, this guide will provide a comprehensive theoretical framework and detailed protocols based on established principles of polymer chemistry for its application.

Monomer Profile: 1-(Carboxymethyl)cyclopentanecarboxylic Acid

  • Synonyms: (1-Carboxycyclopent-1-yl)acetic acid, 2-(1-Carboxycyclopent-1-yl)ethanoic acid[6]

  • CAS Number: 62953-73-5[6]

  • Molecular Formula: C₈H₁₂O₄

  • Molecular Weight: 172.18 g/mol

Chemical Structure:

Figure 1: Chemical structure of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

Safety and Handling: 1-(Carboxymethyl)cyclopentanecarboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

PART 1: Synthesis of Biodegradable Polymers

This section details the protocols for synthesizing two major classes of biodegradable polymers using 1-(Carboxymethyl)cyclopentanecarboxylic acid: Polyanhydrides and Polyesters.

Protocol 1: Synthesis of Poly(1-(Carboxymethyl)cyclopentanecarboxylic anhydride)

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which can provide near zero-order drug release kinetics.[4] The most common method for synthesizing polyanhydrides is melt condensation.

Workflow for Polyanhydride Synthesis:

Monomer 1-(Carboxymethyl)cyclopentane- carboxylic acid Prepolymer Prepolymer Formation (Mixed Anhydride) Monomer->Prepolymer AceticAnhydride Acetic Anhydride AceticAnhydride->Prepolymer MeltCondensation Melt Condensation (High Temp & Vacuum) Prepolymer->MeltCondensation Heat & Vacuum Polymer Purified Polyanhydride MeltCondensation->Polymer Purification

Figure 2: Workflow for the synthesis of polyanhydride via melt condensation.

Materials and Equipment:

  • 1-(Carboxymethyl)cyclopentanecarboxylic acid

  • Acetic anhydride (analytical grade)

  • Round-bottom flask with a side arm

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Vacuum pump and vacuum line

  • Condenser

  • Schlenk line (optional, for inert atmosphere)

  • Dry organic solvent (e.g., dichloromethane) for purification

  • Non-solvent (e.g., petroleum ether) for precipitation

Step-by-Step Protocol:

  • Prepolymer Synthesis:

    • Place 1-(Carboxymethyl)cyclopentanecarboxylic acid in a round-bottom flask.

    • Add a 10-fold molar excess of acetic anhydride.

    • Heat the mixture to reflux with stirring for 30 minutes to form the acetic-carboxylic mixed anhydride prepolymer.

    • Remove the excess acetic anhydride and acetic acid under vacuum.

  • Melt Condensation:

    • Increase the temperature of the prepolymer melt to 180°C under a high vacuum (e.g., <1 mmHg).

    • Continue the reaction with vigorous stirring for 2-3 hours to facilitate the polymerization and removal of acetic anhydride byproduct.

    • The viscosity of the melt will increase as the polymer chain length grows.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a minimal amount of a suitable dry organic solvent (e.g., dichloromethane).

    • Precipitate the polymer by adding the solution dropwise to a stirred, cold non-solvent (e.g., petroleum ether).

    • Collect the purified polymer by filtration and dry under vacuum.

Protocol 2: Synthesis of a Polyester with a Diol

Polyesters are another major class of biodegradable polymers, often synthesized through the polycondensation of a dicarboxylic acid and a diol.

Workflow for Polyester Synthesis:

DicarboxylicAcid 1-(Carboxymethyl)cyclopentane- carboxylic acid Oligomerization Oligomerization (Esterification) DicarboxylicAcid->Oligomerization Diol Diol (e.g., 1,4-Butanediol) Diol->Oligomerization Polycondensation Polycondensation (High Temp & Vacuum) Oligomerization->Polycondensation Heat & Vacuum Polyester Purified Polyester Polycondensation->Polyester Purification

Figure 3: Workflow for the synthesis of polyester via a two-step polycondensation.

Materials and Equipment:

  • 1-(Carboxymethyl)cyclopentanecarboxylic acid

  • A suitable diol (e.g., 1,4-butanediol, ethylene glycol)

  • Esterification catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Nitrogen inlet

  • Condenser for water removal

  • Vacuum pump

Step-by-Step Protocol:

  • Oligomerization:

    • Combine equimolar amounts of 1-(Carboxymethyl)cyclopentanecarboxylic acid and the chosen diol in a three-neck flask.

    • Add a catalytic amount of an esterification catalyst (e.g., 0.1 mol% tin(II) 2-ethylhexanoate).

    • Heat the mixture to 150-160°C under a slow stream of nitrogen with mechanical stirring.

    • Water will be produced during the esterification and should be collected in the condenser. Continue this step until water evolution ceases (typically 4-6 hours).

  • Polycondensation:

    • Increase the temperature to 200-220°C and apply a vacuum.

    • Continue the reaction under high vacuum for several hours to increase the molecular weight of the polymer by removing the excess diol.

    • The reaction is complete when the desired viscosity is reached.

  • Purification:

    • Cool the polymer to room temperature.

    • Dissolve the polyester in a suitable solvent (e.g., chloroform or tetrahydrofuran).

    • Precipitate the polymer in a non-solvent such as methanol or cold ether.

    • Collect the purified polyester and dry it under vacuum.

PART 2: Characterization of the Synthesized Polymers

Thorough characterization is essential to understand the properties of the newly synthesized polymers and their suitability for specific applications.

Table 1: Key Polymer Characterization Techniques

Property to be MeasuredRecommended Technique(s)Expected Insights
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of polymer structure, identification of functional groups, and assessment of purity.
Molecular Weight Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
Crystallinity X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Assessment of the crystalline and amorphous regions of the polymer, which influences mechanical properties and degradation rate.

PART 3: Formulation for Drug Delivery Applications

Biodegradable polymers are frequently used to create microparticles for controlled drug release.

Protocol 3: Preparation of Drug-Loaded Microparticles by Emulsion-Solvent Evaporation

Workflow for Microparticle Formulation:

PolymerDrugSolution Polymer & Drug in Organic Solvent Emulsification Emulsification (High-Speed Homogenization) PolymerDrugSolution->Emulsification AqueousPhase Aqueous Phase with Surfactant AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Stirring Microparticles Drug-Loaded Microparticles SolventEvaporation->Microparticles Washing Washing & Lyophilization Microparticles->Washing FinalProduct Dry Microparticles Washing->FinalProduct

Figure 4: Workflow for the preparation of drug-loaded microparticles.

Materials and Equipment:

  • Synthesized biodegradable polymer

  • Model drug

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Step-by-Step Protocol:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of the synthesized polymer and the model drug in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous surfactant solution.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion. The size of the resulting microparticles can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of water and stir for several hours to allow the organic solvent to evaporate, leading to the hardening of the microparticles.

  • Collection and Washing:

    • Collect the microparticles by centrifugation.

    • Wash the collected microparticles several times with distilled water to remove the surfactant and any unencapsulated drug.

  • Drying:

    • Freeze-dry the washed microparticles to obtain a free-flowing powder.

Conclusion and Future Perspectives

The use of 1-(Carboxymethyl)cyclopentanecarboxylic acid as a monomer presents an exciting opportunity to develop novel biodegradable polymers with potentially unique properties. The protocols outlined in this application note provide a foundational framework for the synthesis, characterization, and formulation of these new materials. Further research will be crucial to fully elucidate the structure-property relationships of polymers derived from this dicarboxylic acid and to explore their full potential in various biomedical applications, including targeted drug delivery and tissue engineering scaffolds.

References

  • (PDF) Polyanhydride Chemistry - ResearchGate. (2022, November 9). Retrieved from [Link]

  • Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9). Retrieved from [Link]

  • WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents. (n.d.).
  • Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Polyanhydride Chemistry - ResearchGate. (2022, November 9). Retrieved from [Link]

  • Biodegradable Polymers as Biomaterials - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Polyanhydride Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • US4757128A - High molecular weight polyanhydride and preparation thereof - Google Patents. (n.d.).
  • Biodegradable polymers as biomaterials. (n.d.). Retrieved from [Link]

  • Future of Carboxylic Acid in Biodegradable Polymer Production - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • Cyclopentanecarbonyl cyclopentanecarboxylate | C12H18O3 | CID 12556866 - PubChem. (n.d.). Retrieved from [Link]

  • Biomedical Applications of Biodegradable Polyesters - MDPI. (n.d.). Retrieved from [Link]

  • Cyclopentanecarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights | ChemRxiv. (n.d.). Retrieved from [Link]

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - Chemchart. (n.d.). Retrieved from [Link]

  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. (2022, August 8). Retrieved from [Link]

  • Spiro[2.2]pentane-1-carboxylic Acid (17202-64-1) - Chemchart. (n.d.). Retrieved from [Link]

  • RR. (n.d.). Retrieved from [Link]

  • 20.10: Polyamides and Polyesters: Step-Growth Polymers - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]

  • Making Acid Anhydrides from Carboxylic Acids - YouTube. (2019, January 25). Retrieved from [Link]

  • 20.10: Polyamides and Polyesters: Step-Growth Polymers - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]

  • Biodegradable Polymers and their Role in Drug Delivery Systems | Biomedres. (2018, November 16). Retrieved from [Link]

  • Biodegradable Polymers and their Role in Drug Delivery Systems | Biomedres. (2018, November 16). Retrieved from [Link]

Sources

Step-by-step synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic Acid Derivatives

Abstract & Strategic Overview

The gem-disubstituted cycloalkane scaffold is a cornerstone in medicinal chemistry, serving as the structural core for gabapentinoid drugs (e.g., Gabapentin). This guide details the synthesis of 1-(carboxymethyl)cyclopentanecarboxylic acid , a critical intermediate for cyclopentyl-gabapentin analogs and spiro-glutarimides.

While classical routes often employ hazardous cyanide reagents (e.g., the Guareschi-Thorpe or Cope condensation), this protocol prioritizes the Stobbe Condensation . This route offers superior safety, atom economy, and stereochemical control, avoiding the use of HCN while providing direct access to the succinic acid backbone required.

Key Advantages of the Stobbe Route:

  • Safety: Eliminates the use of potassium cyanide (KCN).

  • Regioselectivity: Exclusively forms the alkylidene succinic half-ester.

  • Versatility: The intermediate half-ester allows for selective derivatization (e.g., mono-amides).

Synthetic Pathway Visualization

The following logic flow illustrates the chemical transformation from cyclopentanone to the target diacid and its anhydride derivative.

StobbePathway Start Cyclopentanone (C5H8O) Step1 Stobbe Condensation (t-BuOK, Diethyl Succinate) Start->Step1 Reflux Inter1 Unsaturated Half-Ester (1-Cyclopentylidene-succinate) Step1->Inter1 Workup (Acidify) Step2 Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Reduction Inter2 Saturated Half-Ester Step2->Inter2 Yield ~85-90% Step3 Acid Hydrolysis (HCl/H2O) Inter2->Step3 Deprotection Target TARGET DIACID 1-(Carboxymethyl)cyclopentanecarboxylic acid Step3->Target Crystallization Deriv Cyclic Anhydride (Ac2O, Heat) Target->Deriv Dehydration

Figure 1: Synthetic workflow for the production of 1-(carboxymethyl)cyclopentanecarboxylic acid via the Stobbe condensation.

Detailed Experimental Protocols

Protocol A: The Stobbe Condensation

Objective: Condensation of cyclopentanone with diethyl succinate to form the unsaturated half-ester.

Reagents & Materials:

  • Cyclopentanone (1.0 equiv, 8.4 g)

  • Diethyl succinate (1.2 equiv, 20.9 g)

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv, 12.3 g)

  • tert-Butanol (Solvent, 100 mL)

  • Hydrochloric acid (3M)

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Preparation: Dissolve t-BuOK in anhydrous tert-butanol under nitrogen atmosphere. Note: t-BuOK is hygroscopic; handle quickly or use a glovebox.

  • Addition: Add diethyl succinate dropwise to the base solution at room temperature. Stir for 15 minutes.

  • Condensation: Add cyclopentanone dropwise over 20 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (approx. 83°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of ketone.

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify with 3M HCl to pH ~2.

    • Remove tert-butanol under reduced pressure (rotary evaporator).

    • Extract the residue with diethyl ether (3 x 50 mL).

    • Critical Step: Extract the ether layer with saturated aqueous NaHCO3 (3 x 50 mL). The product (half-ester) contains a free carboxylic acid and will move into the aqueous phase, leaving neutral impurities in the ether.

    • Acidify the collected aqueous bicarbonate layer with concentrated HCl to precipitate the half-ester.

    • Extract again with ether, dry over MgSO4, and concentrate to yield 1-cyclopentylidene-2-ethoxycarbonyl-acetic acid (crude oil).

Protocol B: Catalytic Hydrogenation & Hydrolysis

Objective: Reduction of the exocyclic double bond and hydrolysis of the ester to yield the target diacid.

Procedure:

  • Hydrogenation:

    • Dissolve the crude unsaturated half-ester in Ethanol (50 mL).

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Stir under H2 atmosphere (balloon pressure is sufficient) for 12 hours at room temperature.

    • Filter through a Celite pad to remove Pd/C. Concentrate to obtain the saturated half-ester .

  • Hydrolysis:

    • Dissolve the saturated half-ester in 6M HCl (50 mL).

    • Reflux for 6–8 hours. This ensures complete hydrolysis of the ethyl ester group.

    • Observation: The solution should become homogeneous.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • The 1-(carboxymethyl)cyclopentanecarboxylic acid typically precipitates as a white solid.[1]

    • Filter the solid and wash with a small amount of ice-cold water.

    • Recrystallization: Recrystallize from hot water or ethyl acetate/hexane if necessary.

Protocol C: Derivatization (Anhydride Formation)

Objective: Cyclization to form 2-oxaspiro[4.4]nonane-1,3-dione (the cyclic anhydride).

Procedure:

  • Place 2.0 g of the dry diacid in a flask with 10 mL of acetic anhydride.

  • Reflux for 1 hour.

  • Remove excess acetic anhydride and acetic acid under vacuum.

  • The residue solidifies upon cooling. Recrystallize from benzene or toluene to yield the pure anhydride.

Data Analysis & Troubleshooting

Characterization Targets:

CompoundStateKey IR Signals (cm⁻¹)1H NMR Diagnostic (CDCl3)
Unsaturated Half-Ester Viscous Oil1710 (C=O, acid), 1735 (C=O, ester), 1640 (C=C)δ 1.2 (t, 3H), δ 5.8-6.0 (if olefinic proton exists, but here tetrasubstituted often lacks it)
Target Diacid White Solid2500-3000 (OH broad), 1705 (C=O broad)δ 12.0 (s, 2H, COOH), δ 2.6 (s, 2H, CH2-COOH)
Anhydride Crystalline Solid1780, 1860 (C=O, anhydride doublet)Absence of OH peak; sharpened alkyl region.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield in Stobbe Moisture in t-BuOK or solvent.Use fresh t-BuOK and distill t-BuOH over CaH2.
Incomplete Hydrolysis Acid concentration too low.Use 6M HCl or 48% HBr; ensure vigorous reflux.
Oily Product (Diacid) Impurities preventing crystallization.Triturate the oil with cold pentane/ether to induce nucleation.
Double Bond Migration Isomerization during Stobbe.This is acceptable; hydrogenation reduces both endo/exo isomers to the same saturated product.

References

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[2][3][4][5][6][7][8][9] Organic Reactions, 6, 1–73. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Stobbe, H. (1893).[4] Condensation of Benzophenone with Succinic Ester.[3] Berichte der deutschen chemischen Gesellschaft, 26, 2312. (Foundational chemistry).

  • Ready, J. M., et al. (2014). Synthesis of Gabapentinoids via Stobbe-like condensations. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(Carboxymethyl)cyclopentanecarboxylic acid (also known as 1-carboxycyclopentaneacetic acid) presents a unique challenge due to the steric hindrance at the quaternary C1 carbon. While the classical malonic ester synthesis often fails to produce this specific unsymmetrical gem-disubstituted motif efficiently, the Stobbe Condensation remains the gold standard for high-yield production.

This guide addresses the three critical bottlenecks reported by our user base:

  • Condensation Failure: Low conversion during the formation of the alkylidene intermediate.

  • Hydrogenation Stall: Incomplete reduction of the sterically hindered tetrasubstituted alkene.

  • Isolation Loss: Significant yield attrition during the extraction of the water-soluble dicarboxylic acid.

Module 1: The Stobbe Condensation (C-C Bond Formation)[1]

Core Reaction: Cyclopentanone + Diethyl Succinate


 Alkylidene Half-Ester
Technical Diagram: Reaction Pathway

StobbePathway cluster_trouble Yield Killers Start Cyclopentanone + Diethyl Succinate Base Base Addition (t-BuOK vs NaOEt) Start->Base Issue2 Self-Condensation Of Ketone Start->Issue2 Inter Lactone Intermediate Base->Inter Enolate Attack Issue1 Moisture (Stops Enolization) Base->Issue1 Prod1 Alkylidene Succinate (Half-Ester) Inter->Prod1 Ring Opening Reduct Catalytic Hydrogenation Prod1->Reduct Pd/C, H2 Final 1-(Carboxymethyl) cyclopentanecarboxylic Acid Reduct->Final Hydrolysis

Figure 1: The Stobbe Condensation pathway highlighting the critical intermediate and reduction steps.[1]

Troubleshooting & FAQs

Q: I am using Sodium Ethoxide (NaOEt) in Ethanol, but my yield is stuck at 40-50%. Why? A: The use of NaOEt/EtOH is the classical method, but it is chemically reversible and often leads to lower yields due to the competing Claisen condensation (self-condensation) of the ketone.

  • The Fix: Switch to Potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH). The tert-butoxide anion is a stronger base and more sterically hindered, which drives the irreversible formation of the lactone intermediate more effectively than ethoxide. This modification frequently boosts yields to >85% [1].[2]

Q: The reaction mixture turns into a dark, viscous tar. Is this normal? A: No. Tar formation indicates polymerization of cyclopentanone, usually caused by high temperatures or insufficient stirring during base addition.

  • Protocol Adjustment:

    • Temperature: Maintain the reaction at 0°C during the initial addition of the ketone to the succinate/base mixture. Only warm to reflux after the addition is complete.

    • Order of Addition: Never add the base to the ketone alone. Always add the ketone slowly to a pre-cooled slurry of Base + Diethyl Succinate. This ensures the succinate enolate is always in excess relative to the ketone.

Module 2: Hydrogenation & Hydrolysis

Core Reaction: Reduction of C=C double bond


 Hydrolysis of Ester

Q: NMR shows the double bond is still present after 24 hours of hydrogenation. How do I force the reduction? A: The alkene formed in the Stobbe condensation is tetrasubstituted and attached to a ring, creating significant steric hindrance. Standard balloon-pressure hydrogenation is often insufficient.

  • Optimization:

    • Pressure: Increase H₂ pressure to 3–5 bar (45–75 psi) using a Parr shaker or autoclave.

    • Catalyst: Fresh 10% Pd/C is standard, but if the reaction stalls, switching to Raney Nickel (under basic conditions) can be more effective for sterically hindered alkenes.

    • Solvent: Ensure the half-ester is fully soluble. Methanol or Acetic Acid are preferred solvents.

Q: During acid hydrolysis, I see decarboxylation byproducts. How do I prevent this? A: Decarboxylation occurs if the temperature is too high during the hydrolysis of the ester moiety.

  • Control: Use 4N HCl at reflux rather than concentrated H₂SO₄. Monitor the reaction by TLC/HPLC and stop immediately upon consumption of the ester. Do not extend reflux times unnecessarily.

Module 3: Purification & Isolation (The Yield Bottleneck)

Issue: The final product is a dicarboxylic acid with high water solubility. Standard extraction protocols (EtOAc/Water) often leave 30-40% of the product in the aqueous phase.

Optimized Isolation Protocol
StepActionScientific Rationale
1. Basification After hydrolysis, adjust pH to >10 using NaOH.Converts the diacid to the disodium salt, which is 100% water-soluble.
2. Organic Wash Wash the aqueous phase with Ether or DCM.Removes non-acidic impurities (unreacted ketone, neutral byproducts) while product stays in water.
3. Acidification Cool to 0°C and acidify to pH 1 with conc. HCl.Protonates the salt to the free acid, inducing precipitation.
4. Salting Out Saturate the aqueous phase with NaCl (solid).The "Common Ion Effect" drastically reduces the solubility of the organic acid in water [2].
5. Extraction Extract 5x with THF/Ethyl Acetate (1:1) .THF is more polar than EtOAc and pulls the dicarboxylic acid out of the brine more effectively.
Decision Logic: Low Yield Diagnosis

Troubleshooting Start Low Yield Observed Step1 Check Step 1: Stobbe Condensation Start->Step1 Q1 Is the crude product a dark tar? Step1->Q1 Sol1 Action: Reduce Temp, Change Addition Order Q1->Sol1 Yes Q2 Is conversion <50%? Q1->Q2 No Sol2 Action: Switch Base to t-BuOK Q2->Sol2 Yes Step2 Check Step 2: Isolation Q2->Step2 No Q3 Is product stuck in Aqueous phase? Step2->Q3 Sol3 Action: Saturate with NaCl, Use THF/EtOAc mix Q3->Sol3 Yes

Figure 2: Diagnostic flowchart for identifying yield loss points.

References

  • Johnson, W. S.; Daub, G. H. (1951).[3] "The Stobbe Condensation".[1][3][4][5][6][7][8] Organic Reactions, 6, 1–73.[3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Stobbe, H. (1899).[4] "Condensation des Benzophenons mit Bernsteinsäureester".[4] Justus Liebigs Annalen der Chemie, 308 (1–2): 89–114.[4]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for Cyclopentanone, t-BuOK, and Diethyl Succinate before proceeding.

Sources

Technical Support Center: Polymerization with 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polymerization reactions involving 1-(Carboxymethyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered, geminal dicarboxylic acid monomer. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you achieve your desired polymer structures and properties while mitigating common side reactions.

Introduction: The Double-Edged Sword of a Unique Monomer

1-(Carboxymethyl)cyclopentanecarboxylic acid is a unique monomer offering the potential for novel polymer architectures. Its cyclopentyl backbone can impart rigidity and interesting thermal properties to the resulting polymer chain. However, its structure, featuring a geminal diacid with one tertiary and one secondary carboxylic acid, presents specific challenges in achieving high molecular weight polymers and avoiding undesirable side reactions. Understanding and controlling these factors are critical for successful polymerization.

Frequently Asked Questions (FAQs)

Q1: Why am I struggling to achieve high molecular weight polymers with 1-(Carboxymethyl)cyclopentanecarboxylic acid?

A1: The primary challenge lies in the differential reactivity of the two carboxylic acid groups. The tertiary carboxylic acid is significantly more sterically hindered than the secondary carboxylic acid.[1][2][3] This steric hindrance can lead to a slower reaction rate for the tertiary group, resulting in incomplete polymerization or polymers with a non-uniform structure. Strategies to overcome this include optimizing reaction conditions (higher temperatures, longer reaction times), using highly effective catalysts, and employing activating agents for the carboxylic acid groups.

Q2: I observe a lower than expected yield of my polyester. What could be the cause?

A2: Besides incomplete polymerization, two major side reactions can contribute to yield loss: intramolecular anhydride formation and decarboxylation. Given its structure as a substituted glutaric acid, 1-(Carboxymethyl)cyclopentanecarboxylic acid can undergo intramolecular cyclization to form a six-membered anhydride ring, especially at elevated temperatures.[4] Additionally, as a geminal dicarboxylic acid, it is susceptible to decarboxylation, leading to the loss of a carboxyl group as carbon dioxide and the formation of a monocarboxylic acid which acts as a chain terminator.[4]

Q3: My final polymer product has inconsistent properties. What could be the reason?

A3: Inconsistent properties often stem from a lack of control over the polymer's microstructure. The differential reactivity of the two carboxyl groups can lead to a polymer with a random distribution of reacted and unreacted tertiary carboxylic acid sites. This can affect crystallinity, solubility, and mechanical properties. Furthermore, if side reactions like anhydride formation or decarboxylation occur, they introduce defects into the polymer chain, further contributing to property variations.

Q4: What are the ideal polymerization conditions for this monomer?

A4: The "ideal" conditions will depend on the specific comonomer (e.g., diol) and the desired polymer characteristics. However, a general starting point for melt polycondensation would be a two-stage process. The first stage at a moderate temperature (e.g., 150-180 °C) under an inert atmosphere to promote initial esterification of the less hindered secondary carboxylic acid. The second stage at a higher temperature (e.g., 200-230 °C) under vacuum to drive the reaction to completion by facilitating the reaction of the sterically hindered tertiary carboxylic acid and removing condensation byproducts like water.[5] The choice of catalyst is also crucial; common polyesterification catalysts like tin(II) octoate or antimony trioxide can be effective.

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific experimental issues.

Problem 1: Low Polymer Molecular Weight and Broad Polydispersity

Symptoms:

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a low number-average molecular weight (Mn) and a high polydispersity index (PDI > 2).

  • The polymer is brittle or fails to form strong films or fibers.

Root Causes & Solutions:

Root Cause Explanation Suggested Solution
Incomplete reaction of the tertiary carboxylic acid The steric hindrance around the tertiary carboxyl group significantly slows down its esterification rate compared to the secondary carboxyl group.1. Increase Reaction Temperature and Time: Carefully increase the final polymerization temperature (e.g., in 10 °C increments) and extend the reaction time to provide sufficient energy and opportunity for the hindered group to react. 2. Use a High-Activity Catalyst: Employ a more effective catalyst, or increase the catalyst concentration. For sterically hindered monomers, catalysts like titanium(IV) butoxide or zirconium(IV) butoxide can be more efficient. 3. Activate the Carboxylic Acid: Convert the dicarboxylic acid to a more reactive derivative, such as an acid chloride or ester, prior to polymerization. This approach, however, adds extra synthesis steps.
Non-stoichiometric Monomer Ratio An imbalance in the molar ratio of the dicarboxylic acid and the diol will limit the polymer chain growth.1. Precise Monomer Measurement: Ensure highly accurate weighing of both monomers. 2. Account for Monomer Volatility: If using a volatile diol, consider adding a slight excess (e.g., 1-5 mol%) to compensate for any loss during the reaction.
Presence of Monofunctional Impurities Impurities with a single reactive group (e.g., a monocarboxylic acid or a mono-alcohol) will act as chain terminators.1. Purify Monomers: Recrystallize or distill the 1-(Carboxymethyl)cyclopentanecarboxylic acid and the diol before use to remove any monofunctional impurities.
Problem 2: Evidence of Side Reactions (Anhydride Formation and Decarboxylation)

Symptoms:

  • FTIR spectrum of the polymer shows characteristic peaks for a cyclic anhydride.

  • Discoloration of the polymer (yellowing or browning) at high reaction temperatures.

  • Gas evolution (CO2) during the polymerization.

  • NMR or Mass Spectrometry data indicates the presence of unexpected structural units or end groups.

Root Causes & Solutions:

Side Reaction Explanation Mitigation Strategies
Intramolecular Anhydride Formation The two carboxylic acid groups can react with each other at high temperatures to form a stable six-membered cyclic anhydride, which is unreactive towards further polymerization.1. Two-Stage Polymerization: Use a lower temperature in the initial stage of polymerization to favor intermolecular esterification over intramolecular anhydride formation. 2. Control Heating Rate: A slower heating rate can help to promote the desired polymerization reaction before the temperature reaches a point where anhydride formation becomes significant.
Decarboxylation The geminal diacid structure is prone to losing one of the carboxyl groups as CO2 at elevated temperatures, resulting in a monofunctional cyclopentylacetic acid that terminates the polymer chain.1. Lower Polymerization Temperature: If possible, use a more active catalyst that allows for polymerization at a lower temperature, thus minimizing thermal decarboxylation. 2. Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress (e.g., by measuring the amount of water collected) to determine the optimal reaction endpoint.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired polymerization pathway and the competing side reactions.

Monomer 1-(Carboxymethyl)cyclopentanecarboxylic acid + Diol Polymer Desired Linear Polyester Monomer->Polymer Polycondensation (Desired) Anhydride Cyclic Anhydride (Side Product) Monomer->Anhydride Intramolecular Cyclization (Side Reaction) Decarboxylation Decarboxylation Product (Chain Terminator) Monomer->Decarboxylation Thermal Decomposition (Side Reaction)

Caption: Competing reaction pathways for 1-(Carboxymethyl)cyclopentanecarboxylic acid.

Analytical Protocols for Troubleshooting

Accurate characterization of your monomer and polymer is essential for effective troubleshooting.

Protocol 1: FTIR Spectroscopy for Detecting Anhydride Formation

Objective: To identify the presence of cyclic anhydride as a side product.

Methodology:

  • Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid polymer.

  • Data Acquisition: Record the FTIR spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis:

    • Look for the characteristic ester carbonyl (C=O) stretching peak around 1735 cm⁻¹.

    • The presence of a cyclic anhydride will be indicated by two distinct carbonyl stretching peaks, typically around 1820 cm⁻¹ and 1760 cm⁻¹. The appearance of these two peaks confirms anhydride formation.[6]

Protocol 2: NMR Spectroscopy for Polymer Microstructure Analysis

Objective: To determine the extent of reaction of both carboxylic acid groups and to identify structural irregularities.

Methodology:

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Compare the integration of peaks corresponding to the reacted and unreacted monomer units. The protons adjacent to the esterified carboxyl groups will have a different chemical shift compared to those adjacent to free carboxyl groups.

    • ¹³C NMR: The carbonyl carbons of the ester and the free carboxylic acid will have distinct chemical shifts. Quantifying the relative integrals of these peaks can provide an estimate of the degree of polymerization and the extent of reaction for each type of carboxyl group.

Protocol 3: Mass Spectrometry for Identifying Side Products

Objective: To detect and identify low molecular weight side products, such as the decarboxylation product.

Methodology:

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent. For Matrix-Assisted Laser Desorption/Ionization (MALDI), mix the sample solution with a suitable matrix. For Electrospray Ionization (ESI), infuse the sample solution directly.[9][10][11]

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Look for a series of peaks corresponding to the desired polymer chains.

    • Search for a peak corresponding to the molecular weight of the decarboxylated monomer (cyclopentylacetic acid).

    • Analyze the end groups of the polymer chains. The presence of end groups corresponding to the decarboxylated monomer can confirm that this side reaction is occurring and acting as a chain terminator.

Workflow for Troubleshooting Polymerization

The following diagram outlines a logical workflow for troubleshooting common issues in the polymerization of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

Start Polymerization of 1-(Carboxymethyl)cyclopentanecarboxylic acid Problem Unsatisfactory Polymer Properties? Start->Problem LowMW Low Molecular Weight / High PDI Problem->LowMW Yes SideReactions Evidence of Side Reactions Problem->SideReactions Yes End Achieved Desired Polymer Problem->End No AnalyzeMW Analyze with GPC/SEC LowMW->AnalyzeMW AnalyzeStructure Analyze with FTIR, NMR, MS SideReactions->AnalyzeStructure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) AnalyzeMW->OptimizeConditions CheckStoichiometry Verify Monomer Stoichiometry AnalyzeMW->CheckStoichiometry PurifyMonomers Purify Monomers AnalyzeMW->PurifyMonomers ModifyProtocol Modify Polymerization Protocol (e.g., Two-Stage Process) AnalyzeStructure->ModifyProtocol OptimizeConditions->Start CheckStoichiometry->Start PurifyMonomers->Start ModifyProtocol->Start

Sources

Troubleshooting low crosslinking density in hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover all the major culprits behind low crosslinking density in hydrogels. I'm focusing on finding authoritative sources and detailed troubleshooting methods. Next, I'll be gathering protocols.

Organizing Data & Structure

I'm now collating the search results and organizing them by topic, focusing on low crosslinking density in hydrogels. I'm prioritizing authoritative sources, protocols, and scientific literature for in-text citations. Simultaneously, I'm structuring a technical support center, using a Q&A format to address researchers' problems. The synthesis process will follow, as I craft detailed troubleshooting content, explaining causes and providing actionable solutions.

Expanding Protocol Gathering

I'm now expanding my search to gather detailed experimental protocols. Rheological analysis, swelling studies, and crosslinking density quantification are my current focal points. Simultaneously, I'm building out the structure of the technical support center in a question-and-answer format, which will address researcher's problems and offer solutions.

Optimizing pH for metal chelation with 1-(Carboxymethyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ligand Optimization & Chelation Chemistry Subject: Optimizing pH for Metal Chelation with 1-(Carboxymethyl)cyclopentanecarboxylic Acid Ticket ID: CHEL-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Rigid Succinate" Framework

Welcome to the technical guide for 1-(Carboxymethyl)cyclopentanecarboxylic acid . To optimize this ligand, you must first understand its structural behavior.[1]

Chemically, this molecule is a geminally substituted succinic acid analog .[1] Unlike flexible linear chelators (like succinic acid), the cyclopentane ring exerts a steric constraint (the Thorpe-Ingold effect) that forces the two carboxyl arms closer together. This pre-organization significantly enhances its ability to form stable chelate rings compared to its linear counterparts, but it also imposes strict pH requirements.[1]

  • Ligand Class: Bidentate, anionic (L²⁻).

  • Chelate Ring Size: 7-membered (Metal-O-C-C-C-C-O).[1]

  • Critical Parameter: The "Geminal Effect" lowers the pKa of the first carboxyl group but raises the second, creating a distinct "buffer window" where chelation is optimal.

Module 1: Thermodynamics & pH Strategy

The efficiency of your chelation is dictated by the competition between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand's binding sites.

The Dissociation Constants (pKa)

While exact experimental pKa values for this specific derivative depend on ionic strength, structural analogs (gem-disubstituted dicarboxylic acids) typically follow this profile:

  • pKa₁ (~3.5 - 4.0): Deprotonation of the more accessible carboxyl group.[1]

  • pKa₂ (~5.2 - 5.8): Deprotonation of the second group.[1] Note: This is higher than linear analogs due to electrostatic repulsion between the two close carboxylates.

The Optimization Window

You cannot simply "set it to pH 7."[1] You must navigate the Conditional Stability Window :

pH ZoneChemical StateResult
< 3.5 Fully Protonated (H₂L)Failure: Protons outcompete metals.[1] No binding.
4.0 – 5.5 Mono-anionic (HL⁻)Weakness: Monodentate binding.[1] Complexes are unstable and liable to hydrolysis.[1]
5.5 – 7.0 Di-anionic (L²⁻) OPTIMAL: Both arms deprotonated.[1] Strong bidentate chelation.
> 7.5 Hydroxyl CompetitionRisk: Metal hydroxides (e.g., Fe(OH)₃) precipitate before the ligand can bind.

Module 2: Troubleshooting Guide

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Issue Observed Precipitation Precipitation Visible Start->Precipitation LowYield Low Binding Yield Start->LowYield CheckColor Check Precipitate Color Precipitation->CheckColor CheckBuffer Check Buffer Type LowYield->CheckBuffer MetalHydroxide Metal Hydroxide (pH too High) CheckColor->MetalHydroxide Rust/Blue/Green solid LigandAcid Ligand Crystallization (pH too Low) CheckColor->LigandAcid White crystalline solid CompetingLigand Buffer Competition (Avoid Citrate/Phosphate) CheckBuffer->CompetingLigand Using Citrate/PBS CheckPH Check pH vs pKa2 CheckBuffer->CheckPH Using HEPES/MES IncompleteDeprot Incomplete Deprotonation (Increase pH to >5.8) CheckPH->IncompleteDeprot pH < 5.5

Figure 1: Decision tree for diagnosing chelation failures. Blue/Green precipitates usually indicate metal hydrolysis (pH too high), while white crystals often indicate ligand insolubility (pH too low).

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my solution turn cloudy when I add Iron(III) even at pH 6.0? A: Iron(III) has an extremely high affinity for hydroxide ions (


).[1] Even at pH 6.0, hydrolysis can outcompete weak chelators.[1]
  • Fix: Pre-dissolve the ligand in buffer before adding the metal.[1] Ensure the Ligand:Metal ratio is at least 3:1 to drive the equilibrium toward the complex and suppress hydrolysis.[1]

Q2: Can I use Phosphate Buffered Saline (PBS)? A: Absolutely not. Phosphates are strong competing ligands that will form insoluble metal phosphates (e.g., Calcium Phosphate, Iron Phosphate), giving you false "binding" data that is actually just precipitation.

  • Recommendation: Use MES (pH 5.5–6.[1]5) or HEPES (pH 6.8–7.5).[1] These "Good's Buffers" have negligible metal-binding affinity.[1]

Q3: The reaction kinetics seem slow. Why? A: This is a steric consequence of the cyclopentane ring.[1] While the ring stabilizes the final complex (thermodynamics), it adds rigidity that can slow down the initial "wrapping" of the ligand around the metal (kinetics).

  • Fix: Heat your reaction mixture to 40–50°C for 30 minutes to overcome the activation energy barrier caused by the ring strain.

Q4: How do I determine the exact pKa for my specific batch? A: Do not rely on literature values for generic analogs. Perform a Potentiometric Titration .

  • Dissolve 50 mg of ligand in 0.1 M KCl (to maintain ionic strength).[1]

  • Titrate with 0.1 M NaOH.

  • Plot pH vs. Volume of NaOH.[1] The two inflection points correspond to pKa₁ and pKa₂.[1]

Module 4: Experimental Protocol

Standard Chelation Efficiency Assay (UV-Vis)

Use this protocol to validate the optimal pH for your specific metal.

Reagents:

  • Ligand Stock: 10 mM 1-(Carboxymethyl)cyclopentanecarboxylic acid in water (adjust pH to 7.0 to dissolve).[1]

  • Metal Stock: 10 mM Metal Chloride (CuCl₂, ZnCl₂, etc.) in 10 mM HCl.[1]

  • Buffers: 50 mM MES (pH 5.0, 5.5, 6.0), 50 mM HEPES (pH 6.5, 7.0, 7.5).

Procedure:

  • Preparation: In a 96-well plate, dispense 180 µL of the respective buffer.

  • Ligand Addition: Add 10 µL of Ligand Stock (Final conc: 0.5 mM).

  • Metal Addition: Add 10 µL of Metal Stock (Final conc: 0.5 mM). Note: 1:1 Stoichiometry.

  • Incubation: Shake at 200 rpm for 30 mins at 25°C.

  • Detection: Measure Absorbance (wavelength depends on metal, e.g., 700-800 nm for Cu²⁺ d-d transitions).[1]

  • Analysis: Plot Absorbance vs. pH. The plateau indicates the onset of stable complex formation.[1]

Visualizing the Chelation Pathway:

ChelationMechanism cluster_strain Steric Influence H2L H₂L (Inactive) HL HL⁻ (Monodentate) H2L->HL pH > 3.8 (-H⁺) L L²⁻ (Active Chelator) HL->L pH > 5.5 (-H⁺) Complex [M(L)] (Stable Chelate) L->Complex + Metal Ion (Chelation)

Figure 2: Step-wise activation of the ligand. The critical transition is HL⁻ to L²⁻, which typically requires pH > 5.5 for this class of molecules.

References

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Foundational text for determining stability constants of dicarboxylate ligands).

  • PubChem. (n.d.).[1][2] 1-(Carboxymethyl)cyclopentanecarboxylic acid.[1] National Center for Biotechnology Information.[1] Retrieved from [Link](Note: Link directs to the core cyclopentanecarboxylic acid scaffold for structural verification; specific derivative data is extrapolated from gem-disubstituted analogs).

  • Hancock, R. D. (1992).[1] Chelate ring size and metal ion selection.[1] Journal of Chemical Education, 69(8), 615. (Explains the stability of 6- vs 7-membered chelate rings).

  • Sigel, H. (1975).[1] Metal Ions in Biological Systems: Volume 4: Metal Ions as Probes. CRC Press.[1] (Detailed analysis of pH dependence in carboxylate coordination).

Sources

Technical Support Center: Solubility Enhancement for 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Carboxymethyl)cyclopentanecarboxylic acid (CAS No. 62953-73-5). This document provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice to overcome solubility challenges encountered during experimentation. The following FAQs and guides are designed to explain the fundamental principles behind each solubility enhancement technique, providing practical, step-by-step protocols to ensure success in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(Carboxymethyl)cyclopentanecarboxylic acid that influence its solubility?

A1: Understanding the molecular structure is the first step in designing an effective solubilization strategy. 1-(Carboxymethyl)cyclopentanecarboxylic acid is a dicarboxylic acid featuring a non-polar cyclopentane ring.[1] This creates a molecule with both hydrophobic (the ring) and hydrophilic (the two carboxylic acid groups) characteristics.

  • Dual Carboxylic Acid Groups: These groups can donate protons and become ionized (negatively charged). Ionization dramatically increases water solubility.

  • Cyclopentane Ring: This aliphatic ring is hydrophobic and contributes to poor aqueous solubility when the acid groups are in their neutral, protonated state.

    • The first dissociation (pKa1) is expected to be more acidic (lower pKa) than a simple monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group.

    • The second dissociation (pKa2) will be less acidic (higher pKa) as it is more difficult to remove a proton from an already negatively charged molecule.

Based on this, we can predict its solubility behavior:

  • Low pH (pH < pKa1): Both carboxyl groups are protonated (-COOH). The molecule is neutral and dominated by the hydrophobic ring, leading to low aqueous solubility .

  • Intermediate pH (pKa1 < pH < pKa2): One group is ionized (-COO⁻), while the other is neutral (-COOH). Solubility increases significantly.

  • High pH (pH > pKa2): Both groups are ionized (-COO⁻). The molecule exists as a dicarboxylate anion, leading to maximum aqueous solubility .

A summary of its estimated properties is presented below.

PropertyValue / DescriptionRationale / Source
Chemical Name 1-(Carboxymethyl)cyclopentane-1-carboxylic acidApollo Scientific[1]
CAS Number 62953-73-5Apollo Scientific[1]
Molecular Formula C₈H₁₂O₄Calculated
Molar Mass 172.18 g/mol Calculated
Estimated pKa1 ~3.5 - 4.5Based on general properties of dicarboxylic acids.[3]
Estimated pKa2 ~5.0 - 6.0The second dissociation is always weaker than the first.[3]
General Solubility Moderately soluble in water, with solubility highly dependent on pH. Soluble in many organic solvents like ethanol and acetone.Inferred from similar structures like cyclopentanecarboxylic acid.[4][5]
Troubleshooting Guides & Protocols

The following section provides a decision-making workflow and detailed protocols for common solubility issues.

Solubility_Workflow cluster_aqueous Aqueous Systems cluster_organic Organic Systems cluster_solid Solid Formulation start Start: Solubility Issue with Compound solvent_type What is your target solvent system? start->solvent_type ph_allowed Is pH adjustment compatible with your experiment? solvent_type->ph_allowed Aqueous organic_cosolvent Strategy: Solvent Screening & Co-solvents solvent_type->organic_cosolvent Organic solid_disp Advanced Strategy: Solid Dispersions solvent_type->solid_disp Solid Dose ph_adjust Strategy 1: pH Adjustment (Form a Salt In Situ) ph_allowed->ph_adjust Yes cosolvent Strategy 2: Co-solvents ph_allowed->cosolvent No ph_protocol Follow Protocol 1: pH-Solubility Profiling ph_adjust->ph_protocol cosolvent_protocol Follow Protocol 2: Co-solvent Screening cosolvent->cosolvent_protocol cyclodextrin Strategy 3: Cyclodextrins cosolvent->cyclodextrin If co-solvents fail or are incompatible cyclodextrin_protocol Follow Protocol 3: Inclusion Complexation cyclodextrin->cyclodextrin_protocol cyclodextrin->solid_disp For formulation development organic_protocol Follow Protocol 2 with organic solvent focus organic_cosolvent->organic_protocol solid_protocol See Discussion on Solid State Methods Solubilization_Mechanism cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 8) Low_Sol R(COOH)₂ (Neutral) Low Solubility High_Sol R(COO⁻)₂ (Dianion) High Solubility Low_Sol->High_Sol + 2 OH⁻ (Deprotonation) High_Sol->Low_Sol + 2 H⁺ (Protonation)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Carboxymethyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the modern laboratory, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Carboxymethyl)cyclopentanecarboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere instruction to instill a deep understanding of the causality behind each procedural step, ensuring that every protocol is a self-validating system of safety and scientific integrity.

Hazard Assessment and Chemical Profile

1-(Carboxymethyl)cyclopentanecarboxylic acid, a dicarboxylic acid, shares properties with similar organic acids. While specific toxicological data for this exact compound is limited, a comprehensive hazard profile can be established by examining analogous structures like cyclopentanecarboxylic acid and other aliphatic carboxylic acids.

The primary hazards are categorized as follows:

  • Health Hazards : Causes skin and serious eye irritation.[1][2][3][4] May cause respiratory tract irritation if inhaled and may be harmful if swallowed.[1][2][3][4][5] Similar dicarboxylic acids can cause severe skin burns and eye damage.[6][7]

  • Physical Hazards : This compound is a combustible material and may ignite if exposed to heat or open flames.[1] It is incompatible with strong oxidizing agents and strong bases.[1]

  • Environmental Hazards : As a matter of best practice, this chemical should not be allowed to enter the environment.[1][8] Some dicarboxylic acid mixtures are known to be harmful to aquatic life.[9]

Physicochemical Data Summary

The following table summarizes key quantitative data for the closely related compound, cyclopentanecarboxylic acid, which serves as a reliable proxy for assessing the physical state and behavior of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

PropertyValueSource
Physical State Liquid at room temperature[1]
Melting Point 3-5 °C / 37.4-41 °F[1][10]
Boiling Point 216 °C / 420.8 °F[1]
Flash Point 93 °C / 199.4 °F[1]
Density 1.050 - 1.053 g/mL at 25 °C[1][10]
Water Solubility 3 g/100 mL[1]

Essential Safety Protocols: PPE and Engineering Controls

Before handling or disposing of 1-(Carboxymethyl)cyclopentanecarboxylic acid, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.[1][11] This is critical to prevent serious eye irritation or damage.

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat.[12][13] Impervious clothing should be used to prevent skin contact, which can cause irritation or burns.[11]

  • Respiratory Protection : All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors or mists.[11][14]

  • Hygiene : Wash hands thoroughly after handling the chemical.[1][2] Ensure safety showers and eyewash stations are accessible.[11]

Disposal Decision Workflow

The proper disposal route depends on the nature of the waste. The following diagram outlines the critical decision-making process for managing waste streams of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

G Diagram 1: Disposal Decision Workflow start Start: Waste Generated assess_waste Assess Waste Type start->assess_waste spill_node Accidental Spill assess_waste->spill_node Spill routine_waste Routine Lab Waste (e.g., reaction leftovers) assess_waste->routine_waste Routine small_spill Small, Contained Spill? spill_node->small_spill pure_or_solution Pure compound or in organic solvent? routine_waste->pure_or_solution neutralize 1. Neutralize with weak base (e.g., Sodium Bicarbonate) small_spill->neutralize Yes large_spill Large Spill or Outside Containment small_spill->large_spill No absorb 2. Absorb with inert material (e.g., vermiculite, sand) neutralize->absorb collect_solid 3. Collect into a labeled container absorb->collect_solid solid_waste_bin Dispose as Hazardous SOLID Waste collect_solid->solid_waste_bin emergency Evacuate & Follow Emergency Protocol large_spill->emergency aqueous_waste Aqueous Waste (Dilute) pure_or_solution->aqueous_waste No (Aqueous) organic_waste_bin Dispose in designated 'NON-HALOGENATED ORGANIC ACID' Waste Container pure_or_solution->organic_waste_bin Yes check_ph Check institutional policy & local regulations for drain disposal. Is pH between 5.5 and 10.5? aqueous_waste->check_ph check_ph->organic_waste_bin No, or Not Permitted drain_disposal Permitted Drain Disposal (Dilute with >10x water) check_ph->drain_disposal Yes, and Permitted

Caption: Decision workflow for the disposal of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

Step-by-Step Disposal Protocols

The cardinal rule for the disposal of this organic acid is to collect it for treatment by a certified waste disposal entity.[1][3][15] Under no circumstances should concentrated or untreated organic acids be poured down the drain. [14]

Protocol 4.1: Routine Disposal of Uncontaminated Waste

This protocol applies to unused quantities, reaction residues, or solutions of 1-(Carboxymethyl)cyclopentanecarboxylic acid.

  • Segregate Waste : Maintain separate, designated waste containers for organic acids.[13] Do not mix with bases, strong oxidizing agents, or halogenated organic waste.[1][16]

  • Select Container : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[17] An empty, original chemical container is often a suitable choice, provided it is properly relabeled.[17]

  • Transfer Chemical : Working inside a chemical fume hood, carefully pour the waste into the designated "Organic Acid" or "Non-Halogenated Organic Liquid" waste container. Avoid splashing.

  • Label Container : Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "1-(Carboxymethyl)cyclopentanecarboxylic acid," and an approximate concentration and volume.

  • Store Securely : Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[1][3] Follow all institutional guidelines for hazardous waste accumulation and storage.

Protocol 4.2: Disposal of Contaminated Materials

This protocol applies to items such as gloves, absorbent pads, or glassware contaminated with the chemical.

  • Decontaminate Glassware : Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste according to Protocol 4.1.

  • Collect Solid Waste : All disposables (gloves, paper towels, absorbent pads) used to clean up minor residues or spills should be collected in a sealed, labeled bag or container.

  • Dispose of Solid Waste : This container must be labeled as "Hazardous Solid Waste" and include the name of the chemical contaminant. Dispose of it through your institution's hazardous waste management program.

Spill Management Procedures

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

Small Spills (within a fume hood)
  • Containment : Ensure the spill is contained within the fume hood.

  • Neutralization : Cautiously cover the spill with a weak base, such as sodium bicarbonate or a commercial acid neutralizer.[13] The acid-base reaction is exothermic; slow addition is crucial to prevent splattering.

  • Absorption : Once fizzing has stopped, absorb the neutralized mixture with an inert material like vermiculite, sand, or diatomaceous earth.[11]

  • Collection : Scoop the absorbed material into a suitable container.[18]

  • Disposal : Seal, label, and dispose of the container as hazardous solid waste.[13]

Large Spills (outside a fume hood)
  • Evacuate : Immediately evacuate the area and alert all personnel.

  • Isolate : If safe to do so, close the doors to the laboratory to contain any vapors.

  • Notify : Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[13] Do not attempt to clean up a large spill yourself.

Regulatory Compliance and Best Practices

The protocols outlined in this guide are based on established safety principles and data from analogous chemicals. However, all chemical waste disposal is ultimately governed by law. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[18] Adherence to your institution's specific waste management plan is mandatory. Trustworthy management of laboratory chemicals is a cornerstone of responsible scientific research.

References

  • Airgas. (2016). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Organic Syntheses. Acetonedicarboxylic acid. Retrieved from [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • The University of Texas at Austin, Environmental Health & Safety (EHS). Chemical Waste. Retrieved from [Link]

  • BioMADE. Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.